Product packaging for Merafloxacin(Cat. No.:CAS No. 110013-21-3)

Merafloxacin

Cat. No.: B020678
CAS No.: 110013-21-3
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-UHFFFAOYSA-N
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Description

Merafloxacin, also known as this compound, is a useful research compound. Its molecular formula is C19H23F2N3O3 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23F2N3O3 B020678 Merafloxacin CAS No. 110013-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
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Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Merafloxacin (CI-934) full chemical name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Merafloxacin (CI-934)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

This compound, also known as CI-934, is a fluoroquinolone antibacterial agent. Its full chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid [1]. The racemic mixture is often referred to as (±)-1-ETHYL-7-(3-((ETHYLAMINO)METHYL)-1-PYRROLIDINYL)-6,8-DIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID[2].

Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₂₃F₂N₃O₃
Molecular Weight 379.40 g/mol [1][2]
CAS Number 91188-00-0[1]

Mechanism of Action: Dual-Activity Profile

This compound exhibits a dual-activity profile, functioning as both a traditional antibacterial agent and a novel antiviral agent by targeting a specific viral replication mechanism.

Antibacterial Activity

As a fluoroquinolone, this compound's primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively halts bacterial proliferation.

Antiviral Activity: Inhibition of Programmed -1 Ribosomal Frameshifting (-1 PRF)

More recently, this compound was identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2[3][4]. The translation of the viral polyprotein essential for replication is dependent on a ribosomal frameshift at a specific RNA pseudoknot structure. This compound disrupts this process, leading to the premature termination of the viral polymerase and halting viral replication[5].

The following diagram illustrates the mechanism of -1 PRF and the inhibitory action of this compound.

Mechanism of -1 Programmed Ribosomal Frameshifting (PRF) and this compound Inhibition cluster_0 Standard Viral Translation cluster_1 Successful -1 PRF cluster_2 This compound Intervention Ribosome Ribosome ORF1a ORF1a Ribosome->ORF1a Translates Pseudoknot RNA Pseudoknot ORF1a->Pseudoknot ORF1b ORF1b Stop_Codon Stop Codon Polyprotein_1a Polyprotein 1a Stop_Codon->Polyprotein_1a Results in Pseudoknot->Stop_Codon Standard Path Ribosome_FS Ribosome ORF1a_FS ORF1a Ribosome_FS->ORF1a_FS Translates Pseudoknot_FS RNA Pseudoknot ORF1a_FS->Pseudoknot_FS ORF1b_FS ORF1b Polyprotein_1ab Full-length Polyprotein 1ab (Essential for Replication) ORF1b_FS->Polyprotein_1ab Results in Pseudoknot_FS->ORF1b_FS Frameshift Occurs This compound This compound (CI-934) Inhibited_Pseudoknot RNA Pseudoknot (Inhibited) This compound->Inhibited_Pseudoknot Binds to/near Premature_Termination Premature Termination Inhibited_Pseudoknot->Premature_Termination Prevents Frameshift

Caption: this compound inhibits viral replication by preventing -1 PRF.

Quantitative Data

Antiviral Activity

This compound has demonstrated significant inhibitory effects on the replication of various betacoronaviruses.

VirusAssayEndpointValue (µM)
SARS-CoV-2 -1 PRF InhibitionIC₅₀~20[6][7]
SARS-CoV-2 Viral ReplicationEC₅₀2.6[3][7]
SARS-CoV-2 Viral ReplicationEC₉₀12[3]
SARS-CoV -1 PRF InhibitionIC₅₀~20[5]
HCoV-HKU1 -1 PRF InhibitionIC₅₀30[5][6]
HCoV-OC43 -1 PRF InhibitionIC₅₀39[5][6]
Antibacterial Activity

This compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Bacterial Group/SpeciesMIC Range (mg/L)
Gram-Positive Aerobes
Staphylococcus aureus0.06 - 0.25[8]
Beta-haemolytic streptococci0.12 - 0.5[8]
Streptococcus pneumoniae0.25 - 0.5[8]
Viridans streptococci0.06 - 0.5[8]
Enterococci0.12 - 0.5[8]
Gram-Negative Aerobes
Enterobacteriaceae< 1[8]
Aeromonas sp.< 1[8]
Haemophilus influenzae< 1[8]
Neisseria gonorrhoeae< 1[8]
Acinetobacter≤ 8[8]
Pseudomonas aeruginosa≤ 8[8]
Anaerobes
Bacteroides species1 - 8[8]
Other Anaerobes≤ 1[8]

Experimental Protocols

High-Throughput Screening for -1 PRF Inhibitors

The identification of this compound as a -1 PRF inhibitor was the result of a high-throughput compound screen. The general workflow for such a screen is outlined below.

High-Throughput Screening Workflow for -1 PRF Inhibitors Start Start: Compound Library Reporter_Assay Dual-Fluorescence Reporter Assay (e.g., mCherry-FSE-GFP) Start->Reporter_Assay Cell_Culture HEK293T Cell Transfection Reporter_Assay->Cell_Culture Compound_Addition Addition of Test Compounds Cell_Culture->Compound_Addition Incubation Incubation Period Compound_Addition->Incubation High_Content_Imaging High-Content Imaging and Analysis Incubation->High_Content_Imaging Hit_Identification Hit Identification (Compounds altering GFP/mCherry ratio) High_Content_Imaging->Hit_Identification Validation Hit Validation (Luciferase-based assay) Hit_Identification->Validation Dose_Response Dose-Response and IC₅₀ Determination Validation->Dose_Response End End: Identification of this compound Dose_Response->End

Caption: Workflow for identifying -1 PRF inhibitors like this compound.

Methodology:

  • Reporter Construct: A dual-reporter system is created, typically with a fluorescent protein (e.g., mCherry) followed by the viral frameshift element (FSE) and a second fluorescent protein in the -1 frame (e.g., GFP).

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the reporter construct.

  • Compound Screening: A library of small molecules is added to the cells in a multi-well plate format.

  • Data Acquisition: After an incubation period, the cells are imaged, and the fluorescence intensity of both reporter proteins is quantified.

  • Hit Identification: Compounds that alter the ratio of the second fluorescent protein to the first are identified as potential modulators of frameshifting.

  • Validation: Hits are validated using a secondary, often more sensitive, assay such as a dual-luciferase reporter assay to confirm their effect on -1 PRF and to determine IC₅₀ values.

Viral Replication Assay (Plaque Assay)

To determine the efficacy of this compound in inhibiting viral propagation, a plaque assay is commonly employed.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.

  • Infection: The cells are infected with a known dilution of the virus for a short period.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ and EC₉₀ values are calculated by comparing the number of plaques in treated wells to untreated controls.

Summary and Future Directions

This compound (CI-934) is a promising dual-action molecule with established antibacterial properties and a novel antiviral mechanism of action against betacoronaviruses. Its ability to specifically inhibit the -1 programmed ribosomal frameshifting essential for viral replication provides a unique therapeutic avenue. Further research into the precise binding site of this compound on the viral RNA pseudoknot and optimization of its structure could lead to the development of a new class of broad-spectrum antiviral drugs targeting this fundamental viral process.

References

An In-depth Technical Guide to the Synthesis and Purification of Merafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Merafloxacin (also known as CI-934), a fluoroquinolone antibacterial agent. The information is compiled from established chemical principles and analogous synthesis strategies for related compounds, offering a practical framework for the preparation and purification of this molecule in a laboratory setting.

Overview of this compound

This compound, with the chemical name 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is a member of the fluoroquinolone class of antibiotics. Its structure features the characteristic quinolone core, which is crucial for its antibacterial activity, along with a substituted piperazine moiety at the C-7 position that influences its spectrum of activity. While primarily investigated for its antibacterial properties, recent studies have also highlighted its potential as a -1 programmed ribosomal frameshifting (-1 PRF) inhibitor, indicating possible antiviral applications[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₉F₂N₃O₃
Molecular Weight351.35 g/mol [3]
CAS Number98079-55-1[3]
AppearanceOff-white to pale yellow crystalline solid
SolubilityInsoluble in DMSO[1]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the construction of the core fluoroquinolone ring system followed by the introduction of the 3-methylpiperazine side chain. The following protocol is a plausible synthetic route based on established fluoroquinolone chemistry.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-stage process: the formation of the key intermediate, ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, followed by a nucleophilic substitution with 2-methylpiperazine and subsequent hydrolysis.

Merafloxacin_Synthesis A 2,3,4,5-Tetrafluorobenzoyl Chloride C Intermediate A A->C Condensation B Diethyl Malonate B->C D Ethyl Acrylate Derivative C->D Reaction with Triethyl Orthoformate & Ethylamine E Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate D->E Cyclization G Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate E->G Nucleophilic Substitution F 2-Methylpiperazine F->G H This compound G->H Hydrolysis

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (Key Intermediate)

This step involves a Gould-Jacobs type reaction.

  • Materials: 2,3,4,5-Tetrafluorobenzoyl chloride, diethyl malonate, magnesium ethoxide, triethyl orthoformate, ethylamine, diphenyl ether.

  • Procedure:

    • React 2,3,4,5-tetrafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide to form the corresponding benzoylmalonate.

    • The resulting intermediate is then reacted with triethyl orthoformate and ethylamine to yield an ethyl acrylate derivative.

    • This derivative undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinolone ring system, yielding ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Step 2: Synthesis of Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate

This step involves a nucleophilic aromatic substitution reaction.

  • Materials: Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 2-methylpiperazine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • Dissolve the fluoroquinolone intermediate in the chosen solvent.

    • Add 2-methylpiperazine and the base to the reaction mixture.

    • Heat the mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials: Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), and a solvent mixture (e.g., ethanol/water).

  • Procedure:

    • Suspend the ester in the ethanol/water mixture.

    • Add the base and reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the crude this compound.

    • The crude product is then collected by filtration.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for purifying fluoroquinolones.

Purification Workflow

Purification_Workflow A Crude this compound B Dissolution in DMF A->B C Addition of Ethanol (Antisolvent) B->C D Crystal Formation C->D E Filtration and Washing D->E F Drying E->F G Purified this compound F->G

References

Physicochemical Properties of Merafloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]. Beyond its antibacterial properties, this compound has garnered recent attention for its potential antiviral activity, specifically as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in beta-coronaviruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, crucial for its development and application in pharmaceutical research. Due to the limited availability of direct experimental data for this compound, this guide also incorporates information from structurally similar fluoroquinolones to provide a broader context for its expected physicochemical profile.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

General Properties
PropertyValueSource
Chemical Formula C₁₉H₂₃F₂N₃O₃[1]
Molecular Weight 379.4 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 200-220.45 °CN/A
Solubility

The solubility of a drug is a key factor influencing its bioavailability. Fluoroquinolones, as amphoteric molecules, exhibit pH-dependent solubility.

Experimental Data for this compound:

Direct quantitative experimental data for the aqueous solubility of this compound is limited. It is reported to be insoluble in water and ethanol, with some solubility in DMSO.

Data for Structurally Similar Fluoroquinolones:

To provide context, the solubility of other fluoroquinolones is presented below. These compounds share the core quinolone structure and often exhibit similar solubility profiles. For instance, fluoroquinolones typically show a "U"-shaped pH-solubility profile, with higher solubility in acidic and alkaline conditions and minimum solubility near their isoelectric point.

CompoundIntrinsic Solubility (S₀)Conditions
Ciprofloxacin0.086 mg/mL25 °C[2]
Norfloxacin0.37 mg/mL25 °C[2]
Ofloxacin-Minimum solubility in water[3]
MarbofloxacinVaries with solvent composition283.15–323.15 K[4]
pKa (Ionization Constant)

The pKa values of a drug determine its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. Fluoroquinolones typically have two main ionizable groups: a carboxylic acid and a basic amine on the piperazinyl or similar substituent.

Expected pKa Values for this compound:

Based on its structure, this compound is expected to have two pKa values:

  • pKa₁ (Carboxylic Acid): Around 5.8 - 6.8

  • pKa₂ (Amine Group): Around 7.5 - 9.0

Experimental Data for Structurally Similar Fluoroquinolones:

CompoundpKa₁ (Carboxylic Acid)pKa₂ (Amine)
Ciprofloxacin~6.1~8.7
Norfloxacin~6.3~8.5
Ofloxacin~5.9~8.3
Partition and Distribution Coefficients (LogP & LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a critical factor for membrane permeability and overall ADME properties. LogP refers to the partition of the neutral form of the molecule, while LogD is pH-dependent and accounts for all ionic species.

Computed and Experimental Data:

ParameterValueMethod
XLogP3 (this compound) -0.1Computed
LogP (Structurally Similar Fluoroquinolones) -1.0 to 2.0Experimental (Shake-flask)
LogD (pH 7.4, Structurally Similar Fluoroquinolones) -2.0 to 1.0Experimental

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of new chemical entities are essential for reproducibility and regulatory purposes. Below are generalized protocols commonly employed for fluoroquinolones, which would be applicable to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).

Determination of Partition Coefficient (LogP/LogD) (Shake-Flask Method)
  • Solvent Preparation: n-Octanol and water (or a buffer of a specific pH for LogD) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined by a suitable analytical method like HPLC-UV.

  • Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Visualized Pathways

This compound exhibits a dual mechanism of action, targeting both bacterial enzymes and a key process in viral replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, this compound's primary antibacterial mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

bacterial_moa cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Trapped Complex Topo_IV->Replication_Fork Decatenates Daughter Chromosomes Topo_IV->DS_Breaks Trapped Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound.

Inhibition of -1 Programmed Ribosomal Frameshifting (-1 PRF)

A more recently discovered mechanism of action for this compound is its ability to inhibit -1 programmed ribosomal frameshifting (-1 PRF) in beta-coronaviruses. This process is essential for the virus to synthesize its replication machinery. By interfering with the ribosomal frameshift, this compound disrupts the production of key viral proteins, thereby inhibiting viral replication.

viral_moa cluster_virus Viral Replication Cycle Viral_RNA Viral Genomic RNA Ribosome Ribosome Viral_RNA->Ribosome Translation ORF1a ORF1a Protein (pp1a) Ribosome->ORF1a Standard Translation ORF1ab ORF1ab Protein (pp1ab) Ribosome->ORF1ab -1 PRF Viral_Replication Viral Replication ORF1ab->Viral_Replication Essential for This compound This compound This compound->Ribosome Inhibits -1 PRF

References

Structural Analysis of Merafloxacin Binding to the SARS-CoV-2 Frameshifting Element: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred an intensive search for effective antiviral therapeutics. A promising strategy involves targeting conserved, functional RNA structures within the viral genome. One such critical structure is the frameshifting element (FSE), an RNA pseudoknot that mediates a -1 programmed ribosomal frameshift (-1 PRF). This process is essential for the synthesis of viral RNA-dependent RNA polymerase (RdRp) and other key replicase proteins. Inhibition of -1 PRF presents a viable strategy for disrupting the viral life cycle. Through high-throughput screening, the fluoroquinolone antibacterial agent, Merafloxacin, was identified as a specific inhibitor of SARS-CoV-2 -1 PRF.[1][2] This technical guide provides a consolidated overview of the structural and quantitative analysis of this compound's interaction with the SARS-CoV-2 FSE, detailing the mechanism of action, biophysical data, and the experimental protocols used for its characterization. While a high-resolution co-crystal structure of the this compound-RNA complex is not yet available, existing data provides crucial insights into its binding and functional consequences.

Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting

Translation of the SARS-CoV-2 ORF1ab gene produces two essential polyproteins, pp1a and pp1ab. The synthesis of the larger pp1ab, which contains the crucial RNA-dependent RNA polymerase (nsp12), depends on a -1 programmed ribosomal frameshift.[2][3] This event is orchestrated by a complex RNA structure, the frameshifting element (FSE), located at the junction of ORF1a and ORF1b. The FSE forces the translating ribosome to pause and slip back by one nucleotide, thereby continuing translation in a new reading frame (-1 frame).

This compound exerts its antiviral activity by directly targeting the FSE RNA structure.[1][2] The binding of this compound to the FSE pseudoknot disrupts the delicate structural dynamics required for efficient frameshifting.[2][4] This inhibition reduces the production of the pp1ab polyprotein, thereby impeding viral replication.[2] The proposed mechanism suggests that this compound binding may either destabilize the pseudoknot, preventing the necessary ribosomal pause, or conversely, over-stabilize it, leading to prolonged stalling and ribosomal traffic jams.[2][4] Biophysical evidence, which shows a decrease in the RNA's melting temperature upon drug binding, lends support to a destabilization model.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Intervention Viral_RNA Viral Genomic RNA (ORF1ab) Ribosome Ribosome Viral_RNA->Ribosome Translation FSE FSE Pseudoknot Ribosome->FSE Encounters pp1a Polyprotein pp1a (nsp1-11) FSE->pp1a Standard Translation (No Frameshift) pp1ab Polyprotein pp1ab (nsp1-16, incl. RdRp) FSE->pp1ab -1 Programmed Ribosomal Frameshift (-1 PRF) Inhibition Inhibition of -1 PRF FSE->Inhibition Replication Viral Replication & Assembly pp1ab->Replication This compound This compound This compound->FSE Binds & Disrupts Blocked_Replication Blocked Viral Replication Inhibition->Blocked_Replication

Figure 1: Mechanism of this compound's antiviral action via inhibition of -1 PRF.

Quantitative Data Summary

The interaction between this compound and the SARS-CoV-2 FSE, along with its downstream biological effects, has been quantified through various assays. The data highlights its potency in cell-based and cell-free systems.

ParameterDescriptionValueVirus/SystemReference
IC₅₀ (-1 PRF) Half-maximal inhibitory concentration for -1 ribosomal frameshifting.~20 µMSARS-CoV-2 (in HEK293T cells)[5]
IC₅₀ (-1 PRF) Half-maximal inhibitory concentration for -1 ribosomal frameshifting.33.5 ± 7.3 μMSARS-CoV-2 (in-cell assay)
IC₅₀ (-1 PRF) Half-maximal inhibitory concentration for -1 ribosomal frameshifting.30 µMHCoV-HKU1[5]
IC₅₀ (-1 PRF) Half-maximal inhibitory concentration for -1 ribosomal frameshifting.39 µMHCoV-OC43[5]
EC₅₀ (Replication) Half-maximal effective concentration for inhibiting viral replication.2.6 µMSARS-CoV-2 (in Vero E6 cells)[2]
EC₉₀ (Replication) 90% effective concentration for inhibiting viral replication.12 µMSARS-CoV-2 (in Vero E6 cells)[2]
ΔTₘ (Biophysical) Change in the melting temperature of the FSE RNA upon binding.-3.7 ± 0.5 °CSARS-CoV-2 FSE RNA

Structural Analysis and Biophysical Characterization

A definitive high-resolution structure of this compound complexed with the FSE RNA has not yet been reported. However, biophysical methods provide indirect evidence of direct binding and offer clues about the structural consequences.

Thermal Shift (Melting) Assay: A key piece of evidence for a direct interaction is the observed shift in the thermal stability of the FSE RNA in the presence of this compound. A thermal shift assay measures the melting temperature (Tₘ), the point at which 50% of the RNA is unfolded. This compound was found to decrease the Tₘ of the FSE by approximately 3.7 °C, indicating that the drug destabilizes the folded RNA structure.[6] This contrasts with other molecules that are known to stabilize RNA pseudoknots. This destabilizing effect is consistent with a mechanism where this compound prevents the FSE from adopting or maintaining the rigid conformation required to effectively pause the ribosome for frameshifting.

Other Biophysical Techniques (NMR, ITC): While specific binding data from techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy for the this compound-FSE interaction have been challenging to obtain, these methods are foundational for RNA-drug discovery.[6]

  • NMR Spectroscopy can map the binding site on the RNA by monitoring chemical shift perturbations of specific nucleotides upon ligand titration.[7]

  • Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).[8][9]

Future structural studies using these techniques, or co-crystallography, will be critical to elucidate the precise atomic interactions, binding pose, and stoichiometry of the this compound-FSE complex.

Key Experimental Protocols

The discovery and characterization of this compound as a -1 PRF inhibitor rely on specialized biochemical and cellular assays.

Dual-Luciferase Reporter Assay for -1 PRF Efficiency

This is the primary functional assay used to quantify the efficiency of ribosomal frameshifting and the effect of inhibitors.

Principle: A reporter plasmid is constructed where the Renilla luciferase (RLuc) gene is in the initial reading frame (0 frame) and the Firefly luciferase (FLuc) gene is in the -1 frame.[10][11] The SARS-CoV-2 FSE sequence is cloned between these two reporter genes. For FLuc to be translated, the ribosome must successfully perform a -1 frameshift at the FSE. The ratio of FLuc to RLuc luminescence is therefore directly proportional to the -1 PRF efficiency.

Methodology:

  • Plasmid Construction: The SARS-CoV-2 FSE sequence is inserted between the RLuc and FLuc coding sequences in a suitable expression vector. The FLuc sequence is engineered to be in the -1 reading frame relative to RLuc.

  • Cell Transfection: HEK293T or other suitable cells are transfected with the reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine).

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis: After a defined incubation period (e.g., 24 hours), cells are washed with PBS and lysed using a specialized buffer (e.g., Glo Lysis Buffer).

  • Luminescence Measurement: The cell lysate is transferred to a luminometer plate.

    • First, a substrate for FLuc (e.g., Dual-Glo Luciferase Reagent) is added, and the luminescence is measured after a 10-minute incubation.

    • Second, a stop reagent and the substrate for RLuc (e.g., Dual-Glo Stop & Glo Reagent) are added, and the RLuc luminescence is measured after another 10-minute incubation.

  • Data Analysis: The -1 PRF efficiency is calculated as the ratio of FLuc activity to RLuc activity (FLuc/RLuc). This ratio is then normalized to the vehicle control to determine the percent inhibition for each this compound concentration.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Plasmid Construct Reporter Plasmid (RLuc - FSE - FLuc[-1]) Transfect Transfect HEK293T Cells Plasmid->Transfect Treat Treat with this compound (Dose-Response) Transfect->Treat Lyse Lyse Cells Treat->Lyse Add_FLuc 1. Add FLuc Substrate 2. Measure Luminescence (FLuc) Lyse->Add_FLuc Add_RLuc 1. Add Stop & RLuc Substrate 2. Measure Luminescence (RLuc) Add_FLuc->Add_RLuc Calculate Calculate Ratio (FLuc / RLuc) for each dose Add_RLuc->Calculate Normalize Normalize to Vehicle Control (% Inhibition) Calculate->Normalize IC50 Determine IC₅₀ Normalize->IC50

References

Unlocking Metabolic Insights: A Comprehensive List of Long-Tail Keywords for D-galactose-5-13C in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the intricacies of cellular metabolism, D-galactose-5-13C serves as a powerful tool for tracing the path of galactose through various biochemical pathways. To facilitate more effective content creation and information retrieval for this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. This structured approach aims to address the specific queries researchers may have at different stages of their experimental journey with D-galactose-5-13C.

CategoryLong-tail Keyword
Foundational & Exploratory What is D-galactose-5-13C and its chemical properties?
Synthesis and isotopic purity of D-galactose-5-13C
Commercial suppliers of D-galactose-5-13C
D-galactose-5-13C stability and storage conditions
Applications of 13C labeled galactose in metabolic research
D-galactose-5-13C as a tracer for inborn errors of metabolism
Understanding galactose metabolism with stable isotopes
Principle of metabolic flux analysis using D-galactose-5-13C
D-galactose-5-13C for studying the Leloir pathway
Tracing galactose conversion to glucose using D-galactose-5-13C
Role of D-galactose-5-13C in investigating galactosemia
D-galactose-5-13C incorporation into glycoproteins and glycolipids
Exploring the pentose phosphate pathway with D-galactose-5-13C
D-galactose-5-13C in studying cellular energy metabolism
Natural abundance correction for D-galactose-5-13C experiments
Methodological & Application Protocol for D-galactose-5-13C labeling in cell culture
In vivo infusion of D-galactose-5-13C in animal models
Gas chromatography-mass spectrometry (GC-MS) method for D-galactose-5-13C
Liquid chromatography-mass spectrometry (LC-MS) analysis of D-galactose-5-13C
Nuclear magnetic resonance (NMR) spectroscopy for D-galactose-5-13C detection
Sample preparation for D-galactose-5-13C metabolomics
Derivatization of D-galactose-5-13C for GC-MS analysis
Quantifying isotopic enrichment of D-galactose-5-13C
Experimental design for metabolic flux analysis with D-galactose-5-13C
D-galactose-5-13C breath test protocol for liver function
Measuring galactose oxidation rates using D-galactose-5-13C
Tracing D-galactose-5-13C into the TCA cycle
D-galactose-5-13C for quantifying endogenous galactose production
Using D-galactose-5-13C in exercise physiology studies
Software for analyzing D-galactose-5-13C flux data
Troubleshooting & Optimization Optimizing D-galactose-5-13C concentration for cell labeling
Common interferences in D-galactose-5-13C analysis
Troubleshooting low 13C enrichment from D-galactose-5-13C
Improving peak separation of D-galactose-5-13C in chromatography
Minimizing isotopic dilution in D-galactose-5-13C experiments
Correcting for background noise in D-galactose-5-13C mass spectra
Challenges in achieving isotopic steady state with D-galactose-5-13C
Avoiding contamination in D-galactose-5-13C tracer studies
Optimizing derivatization efficiency for 13C-galactose
Data normalization strategies for D-galactose-5-13C metabolomics
Addressing matrix effects in LC-MS analysis of D-galactose-5-13C
How to handle low signal-to-noise ratio in D-galactose-5-13C NMR
Improving the sensitivity of D-galactose-5-13C detection
Resolving co-elution of galactose and glucose in 13C tracer analysis[1][2]
Best practices for D-galactose-5-13C experimental replicates
Validation & Comparative Comparing D-galactose-5-13C with D-galactose-1-13C as a tracer[3]
D-galactose-5-13C vs. uniformly labeled [U-13C]galactose for flux analysis[4]
Cross-validation of metabolic fluxes determined with D-galactose-5-13C
Comparing D-galactose-5-13C and 13C-glucose for tracing glycolysis
Validation of D-galactose-5-13C results with enzymatic assays[5]
D-galactose-5-13C vs. deuterium-labeled galactose for metabolic studies[6][7]
Alternative methods to D-galactose-5-13C for measuring galactose metabolism[8]
Accuracy of D-galactose-5-13C for determining galactose turnover rates
Limitations of using D-galactose-5-13C in specific cell types
Comparing D-galactose-5-13C metabolic data with Seahorse XF Analyzer results[9][10]
Correlating D-galactose-5-13C flux data with gene expression analysis
Is D-galactose-5-13C a better tracer than 13C-fructose for specific pathways?[11][12]
Assessing the cost-effectiveness of D-galactose-5-13C versus other tracers
How does D-galactose-5-13C compare to non-isotopic methods like HPLC for galactose quantification?
Reproducibility of metabolic flux data obtained with D-galactose-5-13C

References

Merafloxacin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Merafloxacin (CI-934) is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum antibacterial activity. Initially developed in the 1980s, it has recently garnered renewed interest for its potential antiviral properties, specifically as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in coronaviruses, including SARS-CoV-2. This guide provides a comprehensive technical overview of this compound, consolidating available data on its antibacterial and antiviral activities, mechanism of action, and available experimental insights.

Chemical and Physical Properties

This compound is chemically known as 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its fundamental properties are summarized below.

PropertyValue
Molecular FormulaC₁₉H₂₃F₂N₃O₃
Molecular Weight379.4 g/mol
CAS Number91188-00-0

Antibacterial Activity

This compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against staphylococci and streptococci.

In Vitro Susceptibility

The minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates have been determined using standard agar and broth dilution methods. The following tables summarize the available MIC data, primarily focusing on MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus-0.06 - 0.250.25
Methicillin-Resistant S. aureus (MRSA)--0.13
Enterococcus faecalis--0.5
Streptococcus pneumoniae-0.25 - 0.5-
Beta-hemolytic streptococci-0.12 - 0.5-
Viridans streptococci-0.06 - 0.5-
Listeria monocytogenes--1.0

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae-0.1 - 251.6
Haemophilus influenzae-≤0.003 - 0.0250.025
Neisseria gonorrhoeae-≤0.003 - 0.0250.025
Neisseria meningitidis--0.13
Pseudomonas aeruginosa-3.1 - 25>8.0

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₉₀ (µg/mL)
Non-Bacteroides anaerobes-0.05 - 3.11.6
Bacteroides species-1 - 8-
Mechanism of Action: Antibacterial

As a fluoroquinolone, this compound's primary antibacterial mechanism of action is the inhibition of bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][3] this compound binds to the GyrA subunit of DNA gyrase, interfering with its strand-cutting and resealing functions.[3] This leads to the stabilization of the enzyme-DNA complex, blocking the progression of the replication fork and inducing lethal double-strand breaks in the bacterial chromosome.[1]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[2] this compound inhibits topoisomerase IV, preventing the segregation of replicated DNA into daughter cells and ultimately leading to cell death.[4]

The following diagram illustrates the antibacterial mechanism of action of this compound.

Merafloxacin_Antibacterial_MOA This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Chromosome_Segregation->Cell_Death Inhibition leads to Merafloxacin_Antiviral_MOA cluster_ribosome Ribosome Ribosome Ribosome translating ORF1a Frameshift_Site Programmed -1 Ribosomal Frameshifting (PRF) Site (RNA Pseudoknot) ORF1b_Translation Translation of ORF1b (Viral Polymerase, etc.) Frameshift_Site->ORF1b_Translation Allows Viral_Replication Viral Replication ORF1b_Translation->Viral_Replication Enables This compound This compound This compound->Frameshift_Site Inhibits -1 PRF MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_agar Incorporate Antibiotic into Molten Agar prep_antibiotic->prep_agar pour_plates Pour Agar Plates prep_agar->pour_plates prep_inoculum Prepare Standardized Bacterial Inoculum pour_plates->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

References

Methodological & Application

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Metallo-β-Lactamase Inhibitor MK-3402

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of antimicrobial resistance, the metallo-β-lactamase (MBL) inhibitor MK-3402 presents a promising avenue of investigation. To facilitate the dissemination and discovery of crucial research related to this compound, a comprehensive list of SEO-driven, long-tail keywords has been developed. Categorized by specific researcher intents, these keywords are designed to guide content creation and ensure that valuable information reaches the scientific community effectively.

MK-3402 is an investigational metallo-β-lactamase inhibitor designed to be used in combination with β-lactam antibiotics to combat infections caused by resistant bacteria.[1][2] It functions by blocking metallo-β-lactamase enzymes, which are produced by some bacteria and render certain antibiotics ineffective.[1] Early-stage studies have shown that MK-3402 is well-tolerated in healthy individuals, and further clinical trials are needed to evaluate its potential in treating antibiotic-resistant bacterial infections.[1][3] The compound has demonstrated inhibitory activity against key MBLs such as IMP-1, NDM-1, and VIM-1.[4]

The following table provides a structured list of long-tail keywords tailored to the various stages of the research process, from initial exploration to validation and comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory MK-3402 mechanism of action explained
what is MK-3402 MBL inhibitor
MK-3402 discovery and development timeline
structural basis of MK-3402 MBL inhibition
MK-3402 target enzyme binding kinetics
understanding the synergistic effect of MK-3402
MK-3402 inhibition spectrum against class B beta-lactamases
preliminary in vitro evaluation of MK-3402
early research findings on MK-3402 efficacy
chemical properties and structure of MK-3402
Methodological & Application MK-3402 checkerboard assay protocol steps
in vitro synergy testing MK-3402 with imipenem
determining the MIC of MK-3402 against clinical isolates
cell-based assay for evaluating MK-3402 efficacy
protocol for MK-3402 reconstitution from powder
preparing MK-3402 stock solution in DMSO
time-kill curve assay protocol for MK-3402 combinations
setting up a broth microdilution assay for MK-3402
in vivo animal model for testing MK-3402 efficacy
quantifying MK-3402 activity using a nitrocefin assay
Troubleshooting & Optimization MK-3402 solubility issues in physiological buffers
troubleshooting unexpected results in MBL inhibitor synergy assay
optimizing MK-3402 concentration for checkerboard assays
potential for MK-3402 degradation in culture media
impact of serum proteins on MK-3402 activity in vitro
addressing variability in MK-3402 MIC determination
optimizing pre-incubation time for MK-3402 enzymatic assays
overcoming compound precipitation in MK-3402 experiments
identifying and mitigating artifacts in MK-3402 screening assays
improving reproducibility of MK-3402 synergy data
Validation & Comparative validating MK-3402 activity against VIM-producing Pseudomonas aeruginosa
head-to-head comparison of MK-3402 and other MBL inhibitors
MK-3402 versus relebactam efficacy spectrum against Enterobacteriaceae
comparative IC50 values of MK-3402 and taniborbactam
evaluating the synergistic effect of MK-3402 and cefepime
cross-resistance studies with MK-3402 in MBL-producing isolates
confirming MK-3402 efficacy in ceftazidime-avibactam resistant strains
comparing MK-3402 and vaborbactam against KPC-producing Klebsiella pneumoniae
validation of MK-3402 synergy with meropenem in NDM-1 positive E. coli
assessing the post-antibiotic effect of MK-3402 combinations

References

Application Note: Evaluating Merafloxacin Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Merafloxacin (also known as CI-934) is a fluoroquinolone antibiotic that has been identified as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in SARS-CoV-2 and other betacoronaviruses.[1][2][3] This mechanism is essential for the translation of viral polyproteins, making -1 PRF a compelling target for antiviral strategies.[2][4] This document provides detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound in Vero E6 cells, a common and reliable model for virological studies.[3][5] The protocols cover cytotoxicity assays to determine the compound's safety profile and viral replication assays to measure its antiviral activity.

Cytotoxicity Assessment of this compound

Before evaluating antiviral efficacy, it is crucial to determine the cytotoxic concentration of this compound on the host cells. This ensures that any observed reduction in viral replication is due to the drug's specific antiviral activity and not simply because the host cells are dying. The 50% cytotoxic concentration (CC50) is a key metric derived from this assay.

Protocol 1: MTT Assay for Cell Viability

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in DMEM. A typical concentration range to test would be from 0.1 µM to 200 µM. Include a "vehicle control" (DMSO only, at the highest concentration used for the drug) and a "cells only" control (no treatment).

  • Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.

Antiviral Efficacy Assessment

This section describes how to measure the ability of this compound to inhibit viral replication in Vero E6 cells. The primary endpoint is the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the drug.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (or other relevant betacoronavirus)

  • DMEM with 2% FBS

  • This compound stock solution

  • Avicel or methylcellulose overlay medium

  • Crystal Violet staining solution

  • 6-well or 12-well cell culture plates

  • Formalin (10%) for fixation

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 12-well plates to form a confluent monolayer (approximately 5 x 10^5 cells per well). Incubate for 24-48 hours.

  • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., MOI of 0.01).[6] Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: During the incubation, prepare serial dilutions of this compound in DMEM with 2% FBS. The concentration range should be below the determined CC50 value.

  • Overlay: After the 1-hour incubation, remove the virus inoculum, wash the cells once with PBS, and overlay the monolayer with 1 mL of the this compound-containing medium mixed with an overlay like Avicel (e.g., 0.4% final concentration).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed.

  • Fixation and Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Data Presentation and Interpretation

The efficacy and safety of an antiviral compound are summarized by its CC50, EC50, and Selectivity Index (SI). The SI is a critical ratio that indicates the therapeutic window of the drug.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of host cells.

  • EC50 (50% Effective Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro.

  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value (typically >10) is desirable, as it indicates that the drug is effective against the virus at concentrations that are not toxic to the host cells.

Table 1: Efficacy and Cytotoxicity Data for this compound against SARS-CoV-2 in Vero E6 Cells

ParameterValue (µM)Reference
EC50 2.6[2]
EC90 12[2]
CC50 > 100 (Not specified, but no substantial cytotoxicity observed)[2]
Selectivity Index (SI) > 38.5Calculated from EC50 and estimated CC50

Note: Data is based on studies of SARS-CoV-2 replication in Vero E6 cells.[2]

Visualizations: Workflows and Mechanisms

Diagrams help to visualize the experimental process and the compound's mechanism of action.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed Vero E6 Cells in 96-well plates prep_drug Prepare Serial Dilutions of this compound treatment Treat Cells with This compound (48h) prep_cells->treatment Cytotoxicity Assay infection Infect Cells with SARS-CoV-2 (1h) prep_cells->infection prep_drug->treatment overlay Add Overlay Medium with this compound prep_drug->overlay quantify Quantify Endpoint (Plaque Count / Viability) treatment->quantify infection->overlay fix_stain Fix and Stain Cells (e.g., Crystal Violet) overlay->fix_stain fix_stain->quantify calculate Calculate EC50 & CC50 and Selectivity Index quantify->calculate

Caption: General workflow for antiviral efficacy and cytotoxicity testing.

This compound's antiviral activity against betacoronaviruses stems from its ability to inhibit programmed -1 ribosomal frameshifting (-1 PRF).[2][3] This process is critical for the virus to synthesize its RNA-dependent RNA polymerase from two overlapping open reading frames (ORF1a and ORF1b).

Caption: Mechanism of action for this compound's antiviral effect.

References

Application Note: High-Throughput Screening for -1 PRF Inhibitors using a Luciferase-Based Reporter Assay with Merafloxacin as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Programmed -1 ribosomal frameshifting (-1 PRF) is a crucial mechanism for the expression of key viral proteins in many viruses, including coronaviruses. This makes the -1 PRF machinery an attractive target for novel antiviral therapeutics. This application note details a robust luciferase-based reporter assay for identifying and characterizing inhibitors of -1 PRF. As a case study, we demonstrate the use of this assay to quantify the inhibitory effect of Merafloxacin, a fluoroquinolone antibacterial, on the -1 PRF signal of SARS-CoV-2.

This compound has been identified as a potent inhibitor of -1 PRF in betacoronaviruses.[1][2][3] The assay described herein was instrumental in this discovery and can be adapted for high-throughput screening of other compound libraries against various viral -1 PRF signals.

Principle of the Assay

The assay utilizes a dual-luciferase reporter construct. The upstream reporter (e.g., Renilla luciferase) is translated in the standard reading frame. The downstream reporter (e.g., Firefly luciferase) is in the -1 reading frame relative to the upstream reporter. Between the two reporters is a viral RNA sequence known as the frameshift-stimulating element (FSE), which includes a slippery sequence and an RNA pseudoknot.[1]

In the absence of frameshifting, only the upstream Renilla luciferase is translated. When -1 PRF occurs at the FSE, the ribosome shifts into the -1 reading frame and continues translation to produce the downstream Firefly luciferase. The ratio of Firefly to Renilla luciferase activity is therefore a quantitative measure of the -1 PRF efficiency. Potential inhibitors will decrease this ratio.

Data Presentation

Table 1: Dose-Dependent Inhibition of SARS-CoV-2 -1 PRF by this compound
This compound Concentration (µM)-1 PRF Efficiency (%)Standard Deviation
0 (Vehicle Control)100± 5.2
585.3± 4.8
1068.1± 3.9
2050.5± 2.7
4032.7± 2.1
8018.9± 1.5

Note: Data is representative and normalized to the vehicle control (0 µM this compound). The IC50 for this compound in this assay is approximately 20 µM.[1][4]

Table 2: Specificity of this compound for Betacoronavirus -1 PRF Signals
Virus -1 PRF Reporter-1 PRF Inhibition by 20 µM this compound (%)
SARS-CoV-249.5
SARS-CoV51.2
HCoV-OC4348.8
HCoV-HKU147.3
HIV-1< 5
Dengue Virus< 5

Note: This data demonstrates the specificity of this compound for betacoronavirus -1 PRF signals.[1]

Experimental Protocols

Materials and Reagents
  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • This compound (CI-934)

  • DMSO (vehicle control)

  • -1 PRF dual-luciferase reporter plasmid (containing the viral FSE of interest)

  • White, opaque 96-well assay plates

  • Luminometer

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Transfection:

    • For each well, dilute 100 ng of the -1 PRF dual-luciferase reporter plasmid into 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 2000 into 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add 50 µL of the transfection complex to each well.

Protocol 2: Compound Treatment
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

  • Treatment: 24 hours post-transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

Protocol 3: Dual-Luciferase Assay
  • Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions (Promega Dual-Luciferase® Reporter Assay System).

  • Cell Lysis: Remove the medium from the wells and gently wash once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.

  • Luminometer Measurement:

    • Set the luminometer to perform a dual-luciferase measurement.

    • Program the luminometer to inject 100 µL of LAR II and measure the Firefly luciferase activity.

    • Following the Firefly measurement, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the -1 PRF efficiency for each well using the following formula: -1 PRF Efficiency = (Firefly Luciferase Activity / Renilla Luciferase Activity)

    • Normalize the -1 PRF efficiency of the compound-treated wells to the vehicle control wells.

    • Plot the normalized -1 PRF efficiency against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 -1 PRF Mechanism Ribosome Ribosome Slippery_Sequence Slippery Sequence (X XXY YYZ) Ribosome->Slippery_Sequence Translates Pseudoknot RNA Pseudoknot Slippery_Sequence->Pseudoknot Pauses at In_Frame_Translation In-Frame Translation (ORF1a) Pseudoknot->In_Frame_Translation Continues (No Shift) Frameshifted_Translation -1 Frame Translation (ORF1b) Pseudoknot->Frameshifted_Translation Shifts -1 nt

Caption: The mechanism of -1 programmed ribosomal frameshifting (-1 PRF).

G cluster_1 Experimental Workflow Seed_Cells Seed HEK293T Cells (96-well plate) Transfect Transfect with Dual-Luciferase Reporter Seed_Cells->Transfect Add_Compound Add this compound (or Vehicle) Transfect->Add_Compound Incubate Incubate 24h Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Lyse_Cells->Measure_Luciferase Calculate_Ratio Calculate Firefly/Renilla Ratio (-1 PRF Efficiency) Measure_Luciferase->Calculate_Ratio

Caption: Workflow for the luciferase-based -1 PRF inhibition assay.

G cluster_2 Proposed Mechanism of this compound Action This compound This compound RNA_Pseudoknot RNA Pseudoknot This compound->RNA_Pseudoknot Binds to Ribosome_Stalling Altered Ribosome Stalling RNA_Pseudoknot->Ribosome_Stalling PRF_Inhibition Inhibition of -1 PRF Ribosome_Stalling->PRF_Inhibition

Caption: Proposed mechanism for -1 PRF inhibition by this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Merafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolinecarboxylic acid belonging to the fluoroquinolone class of antibiotics.[1] While recently investigated for its potential as a SARS-CoV-2 replication inhibitor, its primary mechanism of action is antibacterial, targeting bacterial DNA synthesis.[2][3] This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of various bacterial pathogens to this compound. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Like other fluoroquinolones, this compound's antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][7] The primary target in Gram-negative bacteria is typically DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound (CI-934) against a range of clinically relevant bacteria. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the tested strains (MIC90).

Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria [1][8][9]

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)
Staphylococcus aureus (including methicillin-resistant strains)7630.25
Staphylococcus epidermidis-0.2
Streptococcus pneumoniae314≤0.5
Streptococcus pyogenes (Group A)-≤0.5
Streptococcus agalactiae (Group B)-≤0.5
Viridans group streptococci-0.4
Enterococcus faecalis3140.5
Listeria monocytogenes-1.0

Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria [1][8]

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)
Haemophilus influenzae-0.025 - 0.06
Neisseria gonorrhoeae-0.025 - 0.13
Neisseria meningitidis-0.13
Enterobacteriaceae (family)-1.6
Pseudomonas aeruginosa->8.0 - 25

Table 3: In Vitro Activity of this compound (CI-934) against Anaerobic Bacteria [1]

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)
Non-Bacteroides anaerobe species-1.6

Note: The potency of this compound has been observed to increase with alkalinity and may be somewhat lower in urine.[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium. The protocol is based on CLSI and EUCAST guidelines.[10][11][12][13][14][15]

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile deionized water with pH adjustment if necessary)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will result in a range of this compound concentrations, typically from 64 µg/mL to 0.06 µg/mL.

    • The 12th well in each row should serve as a growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk. The protocol is based on CLSI and EUCAST guidelines.[16][17][18][19][20][21]

Materials:

  • This compound disks (A 3-µg disk is tentatively recommended).[8]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 3).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results based on established zone diameter breakpoints. For a 3-µg this compound disk, the tentatively recommended breakpoints are:

      • Susceptible: ≥15 mm

      • Resistant: ≤11 mm[8]

Visualizations

Merafloxacin_Mechanism_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) DNA_Supercoiling Relaxation of Positive Supercoils DNA_Gyrase->DNA_Supercoiling Double_Strand_Breaks Stabilization of Enzyme-DNA Complex & Double-Strand Breaks DNA_Gyrase->Double_Strand_Breaks Topoisomerase_IV Topoisomerase IV (Gram-Positive Bacteria) Daughter_Chromosomes Decatenation of Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Topoisomerase_IV->Double_Strand_Breaks DNA_Replication_Fork DNA Replication Fork DNA_Supercoiling->DNA_Replication_Fork Inhibition->DNA_Gyrase Inhibition->Topoisomerase_IV Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilute Perform Serial Dilutions in 96-well Plate prep_media->serial_dilute prep_drug->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results based on Breakpoints measure_zone->interpret end End interpret->end

Caption: Agar disk diffusion workflow.

References

Merafloxacin: A Novel Tool for Investigating Betacoronavirus Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, a fluoroquinolone antibacterial compound, has been identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] This unique mechanism of action makes this compound a valuable research tool for studying the intricacies of betacoronavirus replication and a potential lead compound for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of this compound's activity, quantitative data on its efficacy, and detailed protocols for its use in a research setting.

Programmed -1 ribosomal frameshifting is a crucial translational mechanism utilized by many viruses, including coronaviruses, to synthesize essential viral proteins from overlapping open reading frames (ORFs).[1][4] In betacoronaviruses, -1 PRF is required for the translation of ORF1b, which encodes critical components of the viral replication and transcription machinery, such as the RNA-dependent RNA polymerase (RdRp).[1][4] By specifically inhibiting this process, this compound offers a targeted approach to disrupt viral replication.[1][2][3][4][6]

Mechanism of Action

This compound's antiviral activity stems from its ability to specifically inhibit the -1 PRF signal of betacoronaviruses.[1][4] The proposed mechanism involves the interaction of this compound with the viral RNA frameshift site element (FSE), which is characterized by a three-stem pseudoknot structure in betacoronaviruses.[4] This interaction is thought to either destabilize the pseudoknot, leading to reduced ribosome pausing and frameshifting, or to excessively stabilize it, causing ribosomal stalling.[1] This inhibition is specific to betacoronaviruses, as this compound has shown little to no activity against the -1 PRF of other viruses like HIV-1 or other coronavirus genera with different FSE structures.[1][4][7]

Data Presentation

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound against SARS-CoV-2.

Parameter Value Cell Line Virus Reference
EC50 2.6 µMVero E6SARS-CoV-2[1][3][6]
EC90 12 µMVero E6SARS-CoV-2[1][3][6]
CC50 >50 µMVero E6N/A[1]
Parameter Value Assay Target Reference
IC50 ~20 µM-1 PRF Reporter AssaySARS-CoV-2 FSE[1][3][4]

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against a betacoronavirus, such as SARS-CoV-2, in a cell culture model.

Materials:

  • Vero E6 cells

  • Betacoronavirus stock (e.g., SARS-CoV-2)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., crystal violet for plaque assay, reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM supplemented with 2% FBS and antibiotics. A typical concentration range would be from 0.1 µM to 50 µM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the betacoronavirus at a specific multiplicity of infection (MOI), for example, 0.05.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for the virus replication cycle (e.g., 48 hours for SARS-CoV-2).

  • Quantification of Viral Replication:

    • Plaque Assay: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count plaques. The reduction in plaque number in treated wells compared to the virus control indicates antiviral activity.

    • RT-qPCR: Harvest the cell culture supernatant and extract viral RNA. Perform reverse transcription-quantitative PCR (RT-qPCR) to quantify the amount of viral RNA. A reduction in viral RNA levels in treated wells indicates antiviral activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound to assess its toxicity to the host cells.

Materials:

  • Vero E6 cells

  • This compound

  • DMEM with 10% FBS and antibiotics

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates as described in the antiviral assay protocol.

  • Compound Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-compound control.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for the same duration as the antiviral assay (e.g., 48 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the percentage of cell viability for each concentration of this compound compared to the no-compound control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Betacoronavirus_Replication_Cycle cluster_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating & gRNA Release Entry->Uncoating Translation_ORF1a 3. Translation of ORF1a Uncoating->Translation_ORF1a Translation_ORF1ab 4. -1 PRF & Translation of ORF1ab Translation_ORF1a->Translation_ORF1ab -1 Programmed Ribosomal Frameshifting (-1 PRF) Polyprotein_Cleavage 5. Polyprotein Processing Translation_ORF1ab->Polyprotein_Cleavage RTC_Formation 6. Replicase-Transcriptase Complex (RTC) Formation Polyprotein_Cleavage->RTC_Formation Replication_Transcription 7. RNA Replication & Subgenomic RNA Transcription RTC_Formation->Replication_Transcription Structural_Protein_Translation 8. Translation of Structural Proteins Replication_Transcription->Structural_Protein_Translation Assembly 9. Virion Assembly Replication_Transcription->Assembly Genomic RNA Structural_Protein_Translation->Assembly Release 10. Virion Release Assembly->Release This compound This compound This compound->Translation_ORF1ab Inhibits Antiviral_Assay_Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Cells Infect cells with Betacoronavirus (e.g., SARS-CoV-2) Prepare_Compound->Infect_Cells Treat_Cells Add this compound dilutions to infected cells Infect_Cells->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Quantify Quantify viral replication (Plaque Assay or RT-qPCR) Incubate->Quantify Analyze Calculate EC50 Quantify->Analyze End End Analyze->End Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add this compound dilutions to cells Prepare_Compound->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Measure_Viability Measure cell viability (e.g., MTT assay) Incubate->Measure_Viability Analyze Calculate CC50 Measure_Viability->Analyze End End Analyze->End

References

Application of Merafloxacin in Frameshift Inhibition Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed -1 ribosomal frameshifting (-1 PRF) is a crucial translational recoding mechanism utilized by numerous viruses, including coronaviruses, to synthesize essential viral proteins from overlapping reading frames. This process relies on a specific RNA structure, the frameshift-stimulatory element (FSE), which causes the translating ribosome to pause and slip back by one nucleotide. The FSE, typically a pseudoknot, is a highly conserved and attractive target for antiviral drug development. Merafloxacin, a fluoroquinolone antibiotic, has been identified as a potent inhibitor of -1 PRF in betacoronaviruses, including SARS-CoV-2.[1][2][3] By targeting the FSE, this compound disrupts the stoichiometry of viral protein production, thereby impeding viral replication.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in frameshift inhibition studies.

Mechanism of Action

This compound inhibits -1 PRF by interacting with the viral FSE.[1][6] While the precise molecular interactions are still under investigation, it is proposed that this compound binding either destabilizes the pseudoknot structure, preventing the necessary ribosomal pause, or hyper-stabilizes it, leading to prolonged stalling and collisions of ribosomes.[1][6] This interference specifically reduces the synthesis of proteins encoded in the -1 reading frame, such as the RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[4][5] Notably, this compound's inhibitory activity is robust against common mutations within the FSE, suggesting a lower propensity for the development of viral resistance.[1][4]

cluster_translation Ribosomal Translation cluster_prf Programmed -1 Ribosomal Frameshifting (-1 PRF) cluster_inhibition Inhibition by this compound Ribosome Ribosome mRNA mRNA Ribosome->mRNA Translates FSE Frameshift Stimulatory Element (FSE) (Pseudoknot) Ribosome->FSE Encounters ORF1a_Protein ORF1a Protein (e.g., nsp8) Ribosome->ORF1a_Protein Standard Translation Ribosome_Pausing Ribosome Pausing FSE->Ribosome_Pausing Induces Inhibition Inhibition of -1 PRF FSE->Inhibition Frameshift -1 Frameshift Ribosome_Pausing->Frameshift ORF1b_Protein ORF1b Protein (e.g., RdRp, nsp12) Frameshift->ORF1b_Protein Translates This compound This compound This compound->FSE Binds to Inhibition->Frameshift

Caption: Proposed mechanism of this compound in inhibiting -1 PRF.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in inhibiting viral frameshifting and replication.

Table 1: In Vitro Frameshift Inhibition of this compound

Virus/ConstructAssay TypeIC50 (µM)Reference
SARS-CoV-2 FSEDual-Luciferase Reporter~20[1]
SARS-CoV-2 FSEDual-Fluorescent Reporter33.5 ± 7.3[7]

Table 2: Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6CPE Reduction2.6>50>19.2[5]
HCoV-OC43-----[1]

Note: The antiviral activity of this compound against HCoV-OC43 was shown to be greater than against HCoV-229E, consistent with its specificity for betacoronavirus FSEs, though specific EC50 values were not provided in the primary reference.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile vial.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one month at -20°C and up to a year at -80°C.

Note: The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Dual-Luciferase Reporter Assay for -1 PRF Inhibition

Objective: To quantify the efficiency of -1 PRF in the presence of this compound using a dual-luciferase reporter system.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Construct Dual-Luciferase Reporter Construct (0-frame Luc1, -1-frame Luc2) Transfection Transfect Cells (e.g., HEK293T) Construct->Transfection Merafloxacin_Treatment Treat Cells with This compound (Dose-Response) Transfection->Merafloxacin_Treatment Lysis Cell Lysis Merafloxacin_Treatment->Lysis Luc1_Assay Measure Luciferase 1 (0-frame) Activity Lysis->Luc1_Assay Luc2_Assay Measure Luciferase 2 (-1-frame) Activity Luc1_Assay->Luc2_Assay Calculate_Ratio Calculate Luc2/Luc1 Ratio (PRF Efficiency) Luc2_Assay->Calculate_Ratio IC50 Determine IC50 Calculate_Ratio->IC50

Caption: Workflow for the dual-luciferase -1 PRF inhibition assay.

Materials:

  • HEK293T or HeLa cells

  • Dual-luciferase reporter plasmid containing the viral FSE of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Dual-luciferase assay kit (e.g., Promega Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Wash the cells once with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Measurement: a. Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements. b. Add the substrate for the first luciferase (e.g., Firefly luciferase, representing the 0-frame translation) and measure the luminescence using a luminometer. c. Add the stop-and-glo reagent to quench the first signal and activate the second luciferase (e.g., Renilla luciferase, representing the -1 frame translation). Measure the luminescence again.

  • Data Analysis: a. Calculate the -1 PRF efficiency for each well by dividing the luminescence signal of the second luciferase by that of the first luciferase. b. Normalize the PRF efficiency of the this compound-treated wells to the vehicle control. c. Plot the normalized PRF efficiency against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (CPE Reduction)

Objective: To determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound in virus-infected cells.

Materials:

  • Vero E6 cells (or another susceptible cell line)

  • Virus stock (e.g., SARS-CoV-2)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® or MTT)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Infection and Treatment: a. For the antiviral assay plates, remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). b. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of this compound. c. For the cytotoxicity assay plates, do not infect the cells but add the medium with the same serial dilutions of this compound. d. Include appropriate controls: virus-infected cells with no compound (virus control), uninfected cells with no compound (cell control), and uninfected cells with vehicle (vehicle control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant cytopathic effect (CPE) is observed in the virus control wells (typically 48-72 hours).

  • Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's protocol and measure the signal using the appropriate plate reader.

  • Data Analysis: a. EC50 Calculation: For the antiviral plates, calculate the percentage of cell viability for each this compound concentration relative to the cell control and virus control. Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value. b. CC50 Calculation: For the cytotoxicity plates, calculate the percentage of cell viability for each this compound concentration relative to the cell control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value. c. Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion

This compound serves as a valuable tool for studying programmed ribosomal frameshifting, particularly in the context of betacoronavirus research. Its demonstrated ability to inhibit -1 PRF and subsequent viral replication provides a strong basis for its use in mechanistic studies and as a lead compound for the development of novel antiviral therapeutics. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other potential frameshift inhibitors.

References

Troubleshooting & Optimization

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the RSK2 Inhibitor, RSK2-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the signaling pathways implicated in cancer, inflammation, and other cellular processes, the selective targeting of kinases is paramount. RSK2-IN-2, a reversible covalent inhibitor of the RSK2 kinase, has emerged as a valuable tool in this endeavor. To facilitate the dissemination of knowledge and guide content creation for this scientific audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five specific researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory RSK2-IN-2 mechanism of action explained
RSK2-IN-2 chemical structure and properties
RSK2-IN-2 role in MAPK signaling pathway.[1][2][3][4][5][6][7][8][9]
What are the downstream targets of RSK2 kinase?[1][2]
Investigating cell proliferation with RSK2-IN-2.[1][2][6][10]
The discovery and development of RSK2-IN-2
Understanding the reversible covalent inhibition of RSK2-IN-2.[11]
RSK2-IN-2 selectivity profile against other kinases.[11][12]
RSK2-IN-2 and its effects on gene expression
The role of RSK2 in triple-negative breast cancer.[3]
Methodological & Application RSK2-IN-2 in vitro kinase assay protocol.[2][11][12][13]
Western blot analysis of p-RSK with RSK2-IN-2 treatment.[2]
Using RSK2-IN-2 in triple-negative breast cancer cell lines.[1][3][14][15]
RSK2-IN-2 immunoprecipitation kinase assay guide.[11][16]
In vivo studies using RSK2-IN-2 in animal models.[6]
RSK2-IN-2 cell viability assay using MTT or XTT.[9][17][18][19][20]
How to perform an apoptosis assay with RSK2-IN-2 (TUNEL, Annexin V).[21][22][23][24][25]
Cell cycle analysis with flow cytometry after RSK2-IN-2 treatment.[4][26]
RSK2-IN-2 in a wound healing or cell migration assay.
Colony formation assay protocol with RSK2-IN-2.[5]
Application of RSK2-IN-2 in high-throughput screening
Troubleshooting & Optimization Troubleshooting unexpected results in RSK2-IN-2 experiments
RSK2-IN-2 solubility issues and how to solve them.[6]
Optimizing RSK2-IN-2 concentration for cell culture experiments
How to minimize off-target effects of RSK2-IN-2.[12][17][21]
Stability of RSK2-IN-2 in different experimental conditions
Interpreting inconsistent data from RSK2-IN-2 studies
Essential experimental controls for using RSK2-IN-2
Common pitfalls to avoid when using covalent kinase inhibitors.[1][2][26]
Proper storage and handling of RSK2-IN-2 for maintaining activity
Ensuring reproducibility in experiments with RSK2-IN-2.
Validation & Comparative Validating RSK2-IN-2 target engagement in cells
RSK2-IN-2 versus other RSK inhibitors like BI-D1870
Comparing the efficacy of RSK2-IN-2 with SL0101
Knockdown of RSK2 using siRNA to confirm RSK2-IN-2 effects.
Orthogonal methods to validate findings with RSK2-IN-2
RSK2-IN-2 versus genetic knockout of RSK2 for target validation.[9]
Assessing the specificity of RSK2-IN-2 in cellular assays
Comparing the phenotypic effects of RSK2-IN-2 to other kinase inhibitors
Use of phospho-specific antibodies to validate RSK2-IN-2 activity.[8]
Cross-validation of RSK2-IN-2 results with different cell lines

References

Merafloxacin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Merafloxacin. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for up to three years.[1][2] For short-term storage (days to weeks), 0 - 4°C is acceptable.[2]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, which maintains stability for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also viable.[1]

Q3: What is the recommended shipping condition for this compound?

A3: this compound is generally shipped at ambient temperature as a non-hazardous chemical, as it is stable for a few weeks under ordinary shipping and customs holding times.[2] However, for evaluation sample solutions, shipping with blue ice is often recommended.[3]

Troubleshooting Guide

Issue 1: I am observing a loss of potency in my this compound stock solution.

  • Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles or storage at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can lead to degradation.

  • Troubleshooting Step: Prepare fresh stock solutions and aliquot them into smaller, single-use volumes to minimize freeze-thaw cycles. Ensure storage at the correct temperature.

  • Possible Cause 2: Exposure to Light. Like many fluoroquinolones, this compound may be susceptible to photodegradation.

  • Troubleshooting Step: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

Issue 2: I see discoloration or precipitation in my this compound solution.

  • Possible Cause 1: Solvent Quality. The use of old or moisture-absorbing DMSO can reduce the solubility of this compound and may lead to precipitation.[1]

  • Troubleshooting Step: Always use fresh, anhydrous DMSO to prepare solutions. If solubility is an issue, warming the tube at 37°C and shaking it in an ultrasonic bath for a short period might help.[3]

  • Possible Cause 2: pH Changes. The solubility of this compound is pH-dependent. Changes in the pH of your experimental medium could cause the compound to precipitate.

  • Troubleshooting Step: Check the pH of your solution. For some applications, adjusting the pH to 3 with HCl can improve solubility in DMSO.[3]

Issue 3: My experimental results are inconsistent, suggesting potential degradation of this compound.

  • Possible Cause: Instability under Experimental Conditions. this compound may degrade under certain experimental conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures.

  • Troubleshooting Step: Conduct a forced degradation study to understand the stability of this compound under your specific experimental conditions. This involves subjecting the compound to various stress factors (acid, base, oxidation, heat, light) and analyzing for degradation products using a stability-indicating analytical method, such as HPLC.

Data on Stability and Storage

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDuration
Solid Powder -20°C, dry, darkUp to 3 years[1]
0 - 4°C, dry, darkDays to weeks[2]
Stock Solution (in DMSO) -80°CUp to 1 year[1]
-20°CUp to 1 month[1]

Table 2: Predicted Stability Profile of this compound Under Forced Degradation Conditions (based on data for other fluoroquinolones)

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl) Likely to degradeProducts of hydrolysis at the quinolone core and side chain.
Base Hydrolysis (e.g., 0.1 M NaOH) Likely to degradeProducts of hydrolysis, potentially at a faster rate than in acidic conditions.
Oxidation (e.g., 3% H₂O₂) Susceptible to oxidationN-oxides, products of piperazine ring cleavage, and other oxidized derivatives.
Thermal Degradation (e.g., 60-80°C) Degradation expected, especially at higher temperaturesDecarboxylation products and other thermally induced breakdown products.
Photodegradation (UV/Vis light) Highly susceptibleComplex mixture of photoproducts resulting from cleavage and rearrangement of the quinolone structure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation: Expose the solid powder of this compound to 80°C in a controlled oven for up to 48 hours. Also, reflux the stock solution at 80°C for up to 24 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of a phosphate buffer and acetonitrile. Detection is usually performed with a UV detector at the λmax of this compound.

  • Data Evaluation: Quantify the amount of undegraded this compound and the formation of any degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (80°C, Solid/Solution) prep->thermal Expose to Stress photo Photolysis (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for conducting forced degradation studies on this compound.

degradation_pathway Predicted Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) This compound This compound H1 Decarboxylation Product This compound->H1 H+, OH-, Δ H2 Side Chain Cleavage Product This compound->H2 H+, OH- O1 N-Oxide at Piperazine Ring This compound->O1 [O] O2 Hydroxylated Quinolone This compound->O2 [O] P1 Defluorinated Product This compound->P1 P2 Complex Photoproducts This compound->P2

Caption: Predicted degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Merafloxacin Off-Target Effects in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of Merafloxacin in eukaryotic cell-based experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected cytotoxicity or reduced cell viability in my eukaryotic cell line after treatment with this compound. What are the possible causes and how can I troubleshoot this?

A1: While this compound has been reported to have low cytotoxicity at its effective antiviral concentrations in cell lines like Vero E6 and HEK293T, unexpected cell death or cytostatic effects can occur, especially at higher concentrations.[1][2][3] Here’s how to troubleshoot:

  • Confirm Drug Concentration and Purity: Ensure your stock solution is correctly prepared and the calculated final concentration is accurate. Verify the purity of the this compound compound.

  • Establish a Dose-Response Curve: Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a broad range of this compound concentrations to determine the precise CC50 (50% cytotoxic concentration) in your specific cell line.[3] Results can be cell-type dependent.

  • Evaluate Exposure Time: Prolonged exposure can lead to cumulative toxicity. Consider a time-course experiment to see if toxicity is time-dependent.

  • Check for Class-Specific Effects: Fluoroquinolones as a class can induce mitochondrial dysfunction.[4][5] This can lead to increased oxidative stress and apoptosis. Assess mitochondrial health as a potential underlying cause (see Q3).

  • Control for Vehicle Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentration used in your experiments.

Q2: My experiment involves viral research, and I'm seeing a reduction in viral protein expression or replication that seems unrelated to this compound's antibacterial mechanism. Is this a known off-target effect?

A2: Yes, this is a well-documented off-target effect of this compound. It has been identified as a specific inhibitor of a viral mechanism called -1 programmed ribosomal frameshifting (-1 PRF) , particularly in betacoronaviruses like SARS-CoV-2.[1][3][6][7][8][9]

  • Mechanism: Many viruses, including coronaviruses, use -1 PRF to synthesize essential proteins (e.g., RNA-dependent RNA polymerase) from overlapping reading frames. This compound specifically targets the viral RNA pseudoknot structure that promotes this frameshift, thereby inhibiting the synthesis of key viral machinery and impeding replication.[2]

  • Specificity: This inhibitory effect is notably specific to this compound among many tested fluoroquinolones and is most potent against betacoronaviruses.[1][6]

  • Experimental Impact: If your research involves these viruses, the observed antiviral activity is likely a direct consequence of this off-target mechanism. You can confirm this using a dual-luciferase or fluorescent reporter assay designed to measure -1 PRF efficiency.

Q3: I am concerned about potential mitochondrial toxicity, a known issue with some fluoroquinolones. What is known about this compound, and how can I test for it?

A3: While specific studies on this compound's mitochondrial effects are limited, mitochondrial toxicity is a known class effect for fluoroquinolones like Ciprofloxacin and Moxifloxacin.[4][5][10] These drugs can impair the mitochondrial electron transport chain (ETC), leading to reduced ATP production, increased reactive oxygen species (ROS), and triggering of apoptosis.[4][11][12]

Potential Off-Targets within Mitochondria (based on class effects):

  • Electron Transport Chain (ETC) Complexes: Other fluoroquinolones have been shown to cause dysfunction in ETC complexes I and IV.[4][10][11]

  • AIFM1 (Apoptosis-Inducing Factor Mitochondria-Associated 1): Identified as a potential off-target for some fluoroquinolones.[4][11]

  • IDH2 (Isocitrate Dehydrogenase 2): Another potential mitochondrial target contributing to dysfunction.[4][11]

Troubleshooting & Experimental Validation:

  • Measure Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction. This can be assayed using potentiometric dyes like JC-1 or TMRE.

  • Quantify Reactive Oxygen Species (ROS): Use fluorescent probes such as MitoSOX™ Red to specifically measure mitochondrial superoxide levels.

  • Assess ATP Levels: A reduction in cellular ATP is a direct consequence of impaired mitochondrial function. Use a luciferin/luciferase-based assay (e.g., CellTiter-Glo®) to quantify ATP.

Q4: What are the potential genotoxic effects of this compound in eukaryotic cells, and how would I design an experiment to detect them?

A4: The primary antibacterial mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. A major off-target concern in eukaryotic cells is the potential inhibition of human topoisomerase II . This enzyme is crucial for managing DNA topology during replication and transcription. Inhibition can lead to DNA strand breaks and genomic instability.[13][14]

Although data specific to this compound is scarce, this remains a critical potential off-target effect for the fluoroquinolone class.

Experimental Approaches to Detect Genotoxicity:

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method to detect DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA with strand breaks migrates further, forming a "comet tail."

  • Micronucleus Test: This assay detects chromosomal damage by quantifying the formation of micronuclei (small nuclei containing fragments of chromosomes) in the cytoplasm of treated cells.

  • γ-H2AX Staining: Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest markers of a DNA double-strand break. This can be detected and quantified using immunofluorescence or flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's observed effects and representative off-target effects of the broader fluoroquinolone class.

Table 1: Observed Antiviral and Cytotoxic Effects of this compound

Parameter Cell Line Value Reference
Antiviral Activity (EC50) Vero E6 (SARS-CoV-2) 2.6 µM [1][3]
Antiviral Activity (EC90) Vero E6 (SARS-CoV-2) 12 µM [1][3]
-1 PRF Inhibition (IC50) HEK293T Reporter Assay ~20 µM [1][6]
-1 PRF Inhibition (IC50) MCF-7 Reporter Assay 33.5 ± 7.3 µM [15]
Cytotoxicity (CC50) Vero E6 >50 µM [3]

| Cytotoxicity | MCF-7 | No significant viability decrease up to 50 µM |[15] |

Table 2: Representative Off-Target Effects of Other Fluoroquinolones (Class Effects)

Compound Effect System Value Reference
Moxifloxacin Inhibition of glucose-induced NAD(P)H increase Pancreatic Islets Abolished at 100 µM [5]
Moxifloxacin Partial antagonism of glucose-induced mitochondrial hyperpolarization Pancreatic Beta Cells Significant effect at 100 µM [5]

| Ciprofloxacin | Down-regulation of ETC Complex I & IV subunits | HEK-293 Cells | Time-dependent effect at 75 µM |[11] |

Visualizations: Workflows and Pathways

G cluster_0 Initial Observation cluster_1 Troubleshooting & Hypothesis Generation cluster_2 Specific Off-Target Investigation cluster_3 Conclusion observe Unexpected Result Observed (e.g., Cytotoxicity, Antiviral Effect) dose 1. Confirm Dose & Purity 2. Run Dose-Response Curve observe->dose Start Troubleshooting hypothesis Formulate Hypothesis: - Direct Cytotoxicity? - Viral PRF Inhibition? - Mitochondrial Effect? - Genotoxicity? dose->hypothesis prf_assay Viral -1 PRF Reporter Assay hypothesis->prf_assay If antiviral effect observed mito_assay Mitochondrial Health Assays (JC-1, MitoSOX, ATP) hypothesis->mito_assay If cytotoxicity observed geno_assay Genotoxicity Assays (Comet, γ-H2AX) hypothesis->geno_assay If DNA damage suspected conclusion Identify Specific Off-Target Mechanism prf_assay->conclusion mito_assay->conclusion geno_assay->conclusion

Caption: Workflow for investigating this compound off-target effects.

G cluster_0 Viral mRNA Translation cluster_1 This compound Action ribosome Ribosome orf1a ORF1a (Viral polyprotein 1a) ribosome->orf1a Translates pseudoknot RNA Pseudoknot (-1 PRF Signal) orf1b ORF1b (Viral polyprotein 1ab) pseudoknot->orf1b Successful -1 Frameshift (Essential for Virus) stop_codon pseudoknot->stop_codon Normal Termination (No Frameshift) This compound This compound This compound->pseudoknot Binds & Inhibits Frameshifting

Caption: Mechanism of -1 PRF inhibition by this compound.

G cluster_mito Mitochondrion fq Fluoroquinolones (Class Effect) etc Electron Transport Chain (Complex I, IV) fq->etc Inhibits aifm1 AIFM1 fq->aifm1 Interacts with idh2 IDH2 fq->idh2 Interacts with atp ATP Synthesis etc->atp Drives ros ROS Production etc->ros Leads to Increased apoptosis Apoptosis atp->apoptosis Reduced levels contribute to ros->apoptosis Induces

Caption: Potential pathway of fluoroquinolone-induced mitochondrial toxicity.

Detailed Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "vehicle control" (medium with solvent) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the CC50 value.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1
  • Cell Culture: Seed cells in a 96-well, black-walled, clear-bottom plate and treat with this compound (and controls) for the desired time. Include a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in warm culture medium. Remove the treatment medium from the cells and add the JC-1 solution.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS or culture medium to remove excess dye.

  • Measurement: Read the fluorescence using a microplate reader.

    • Healthy Cells (High ΔΨm): Ex. 560 nm / Em. 595 nm (Red J-aggregates).

    • Apoptotic Cells (Low ΔΨm): Ex. 485 nm / Em. 535 nm (Green J-monomers).

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Detecting DNA Damage using the Comet Assay (Alkaline)
  • Cell Preparation: After treatment with this compound, harvest cells and resuspend a small number (~10,000) in low-melting-point agarose at 37°C.

  • Slide Preparation: Pipette the cell/agarose suspension onto a specially coated microscope slide and allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (containing Triton X-100) overnight at 4°C. This removes cell membranes and histones, leaving behind DNA "nucleoids."

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, high-pH alkaline buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at low voltage (~25V) for 20-30 minutes in the same alkaline buffer. Broken DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization: Visualize the slides using a fluorescence microscope.

  • Analysis: Use specialized software to measure the length and intensity of the comet tails. An increase in tail moment or tail DNA percentage indicates a higher level of DNA damage.

References

Technical Support Center: The Impact of Serum Proteins on Merafloxacin Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of Merafloxacin.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins affect the in vitro antibacterial activity of this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AGP), can bind to drugs like this compound. This binding is a reversible equilibrium between the free drug and the protein-bound drug. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to exert its antimicrobial effect. Therefore, the presence of serum proteins can sequester this compound, reducing its free concentration and potentially leading to an increase in its Minimum Inhibitory Concentration (MIC) against bacteria.

Q2: Which serum proteins are most likely to bind to this compound?

Fluoroquinolones, the class of antibiotics to which this compound belongs, are known to bind to serum proteins. The primary binding protein for many drugs is Human Serum Albumin (HSA), which is present at high concentrations in plasma. For basic drugs, alpha-1-acid glycoprotein (AGP) can also be a significant binding protein. The extent of binding can be influenced by the physicochemical properties of the drug and the protein.

Q3: What is the expected magnitude of the impact of serum proteins on this compound's MIC?

Q4: Can the concentration of serum proteins in my in vitro assay affect the results?

Yes, the concentration of serum or specific serum proteins in your assay medium is a critical factor. The higher the concentration of proteins like albumin, the greater the potential for drug binding and a subsequent increase in the observed MIC. It is crucial to standardize and report the serum or protein concentration used in your experiments for reproducibility and accurate interpretation of results.

Q5: Are there situations where serum proteins might enhance the activity of an antibiotic?

While the primary effect of protein binding is a reduction in free drug concentration, some studies have shown that serum can have complex effects. For instance, active serum has been reported to increase the activity of some antibiotics against certain bacteria by permeabilizing bacterial membranes or inhibiting bacterial enzymes[3]. However, the predominant and expected effect for a drug like this compound is a decrease in activity due to binding.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments investigating the impact of serum proteins on this compound activity.

Problem Possible Cause(s) Troubleshooting Steps
High variability in MIC values in the presence of serum. 1. Inconsistent serum source or lot. 2. Variable protein concentration in the assay. 3. Heat inactivation of serum was incomplete or overdone, denaturing proteins. 4. Pipetting errors.1. Use a single, pooled lot of serum for a set of experiments. 2. Accurately determine and standardize the final protein concentration in your assay medium. 3. Follow a standardized protocol for heat inactivation (e.g., 56°C for 30 minutes). 4. Verify pipette calibration and ensure proper mixing.
No significant change in MIC with the addition of serum. 1. This compound may have very low serum protein binding. 2. The concentration of serum used is too low to cause a measurable effect. 3. The bacterial inoculum is too high, overwhelming the effect of protein binding.1. Conduct a direct protein binding assay (see protocols below) to determine the binding percentage. 2. Perform a dose-response experiment with increasing concentrations of serum (e.g., 10%, 25%, 50%). 3. Ensure your bacterial inoculum is standardized according to CLSI or EUCAST guidelines[4][5].
Precipitation observed after adding this compound to serum-containing media. 1. This compound may have low solubility in the assay medium at the tested concentrations. 2. Interaction with components in the serum or broth.1. Check the solubility of this compound in the base medium. 2. Prepare stock solutions in an appropriate solvent (e.g., DMSO, ensuring the final concentration does not affect bacterial growth). 3. Visually inspect all solutions for precipitation before inoculation.
Unexpectedly low MIC in the presence of serum. 1. The serum itself may have some intrinsic antibacterial activity. 2. Synergistic interaction between this compound and a serum component.1. Run a control with serum-containing medium without this compound to check for inhibition of bacterial growth. 2. This is an interesting finding that may warrant further investigation.

Quantitative Data Summary

Specific quantitative data on the serum protein binding of this compound is not available in the provided search results. The following tables provide a template for how such data should be structured and include comparative data for other fluoroquinolones.

Table 1: Hypothetical Serum Protein Binding of this compound

Serum ProteinThis compound Concentration (µg/mL)% Bound (Mean ± SD)Method
Human Serum Albumin (40 g/L)1Data to be determinedEquilibrium Dialysis
Human Serum Albumin (40 g/L)10Data to be determinedEquilibrium Dialysis
Alpha-1-Acid Glycoprotein (1 g/L)1Data to be determinedUltrafiltration
Alpha-1-Acid Glycoprotein (1 g/L)10Data to be determinedUltrafiltration
Pooled Human Serum (50%)1Data to be determinedFluorescence Spectroscopy
Pooled Human Serum (50%)10Data to be determinedFluorescence Spectroscopy

Table 2: Comparative Serum Protein Binding of Other Fluoroquinolones

FluoroquinoloneProtein Binding (%)SpeciesCommentsReference
Ciprofloxacin~20-40HumanBinding is concentration-dependent.[6]
Pefloxacin~30Human[7]
Moxifloxacin~38HumanIn pure serum.[2]

Table 3: Impact of Human Serum on MIC of this compound against Escherichia coli ATCC 25922 (Template)

This compound MIC (µg/mL)
Condition MIC Fold Change
Mueller-Hinton Broth (MHB)Data to be determined-
MHB + 25% Human SerumData to be determinedCalculate
MHB + 50% Human SerumData to be determinedCalculate
MHB + 40 g/L Human Serum AlbuminData to be determinedCalculate

Detailed Experimental Protocols

1. Determination of this compound Serum Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction of a drug.

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa).

    • Pooled human serum or a solution of purified human serum albumin/alpha-1-acid glycoprotein in phosphate-buffered saline (PBS), pH 7.4.

    • This compound stock solution.

    • PBS, pH 7.4.

    • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS).

  • Procedure:

    • Prepare the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis cells.

    • In one chamber (the protein chamber), add a known volume of serum or protein solution spiked with a known concentration of this compound.

    • In the other chamber (the buffer chamber), add an equal volume of PBS.

    • Seal the apparatus and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined in preliminary experiments.

    • After incubation, collect samples from both the protein and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculations:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration (C_free).

    • The concentration in the protein chamber represents the total drug concentration (C_total).

    • The concentration of the bound drug is C_bound = C_total - C_free.

    • The percentage of protein binding is calculated as: % Bound = (C_bound / C_total) * 100.

2. Determination of the Effect of Serum on this compound MIC by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • This compound stock solution.

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Pooled, heat-inactivated human serum.

    • Bacterial culture of the test organism (e.g., E. coli ATCC 25922) adjusted to a 0.5 McFarland standard.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

    • Prepare a second set of serial dilutions of this compound in MHB supplemented with a specific concentration of human serum (e.g., 50% v/v).

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plates with the bacterial suspension.

    • Include appropriate controls: a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Data Analysis:

    • Compare the MIC value obtained in MHB with the MIC value obtained in MHB supplemented with serum.

    • Calculate the fold-change in MIC to quantify the impact of serum proteins.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-well plates A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate plates with bacterial suspension B->E C Prepare Media: MHB & MHB + Serum C->D D->E F Incubate at 37°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G H Compare MICs (MHB vs. MHB + Serum) G->H

Caption: Workflow for determining the impact of serum on this compound MIC.

Protein_Binding_Mechanism M_free Free this compound (Active) Protein Serum Protein (e.g., Albumin) M_free->Protein Binding/Dissociation Bacteria Bacterial Cell M_free->Bacteria Enters cell MP_complex This compound-Protein Complex (Inactive) Protein->MP_complex Inhibition Inhibition of Bacterial Growth Bacteria->Inhibition

Caption: The equilibrium of this compound binding to serum proteins.

References

Cell line-specific effects of Merafloxacin treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Merafloxacin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and data regarding the cell line-specific effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a fluoroquinolone antibiotic.[1] In eukaryotic cells, particularly cancer cell lines, its primary off-target effects are believed to stem from the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication and transcription.[2][3] Inhibition of topoisomerase II leads to the stabilization of DNA cleavage complexes, resulting in DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[2][4]

Q2: Are the cytotoxic effects of this compound consistent across all cell lines?

A2: No, the cytotoxic effects of this compound can vary significantly between different cell lines. This specificity is influenced by several factors, including the expression level of topoisomerase II, the status of DNA damage response pathways (e.g., p53 functionality), and the cell's metabolic activity.[3][5] For example, cells with a deficient p53 signaling pathway may exhibit altered sensitivity to this compound-induced apoptosis.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is sparingly soluble in water but can be dissolved in DMSO to create a stock solution.[1] However, be aware that moisture-absorbing DMSO can reduce its solubility.[1] For cell culture experiments, it is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment. Store the stock solution at -20°C, protected from light.

Q4: Does this compound have effects other than topoisomerase II inhibition?

A4: While topoisomerase II inhibition is a primary driver of its cytotoxicity in cancer cells, some studies on similar fluoroquinolones suggest other potential effects. These may include the induction of oxidative stress and modulation of signaling pathways related to cell survival and apoptosis, such as the p53/Bax/Bcl-2 pathway.[5][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Higher than Expected IC50 Values or Low Cytotoxicity
Possible Cause Troubleshooting Steps
Cell Line Resistance Certain cell lines may have intrinsic or acquired resistance. This can be due to lower expression of topoisomerase II, enhanced DNA repair mechanisms, or overexpression of efflux pumps that remove the drug from the cell.
Drug Inactivation This compound solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles). Prepare fresh dilutions from a stock solution for each experiment.
High Serum Concentration Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health.
Incorrect pH of Medium The activity of some fluoroquinolones can be pH-dependent.[7] Ensure your culture medium is properly buffered and the pH is stable throughout the experiment.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Variable Seeding Density Inconsistent initial cell numbers will lead to variability in viability assays. Ensure you have a homogenous single-cell suspension and use a precise method for cell counting before seeding.
Edge Effects in Microplates Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Inconsistent Incubation Times The cytotoxic effects of this compound are time-dependent.[5] Use a precise timer for drug incubation and ensure all plates are treated for the same duration.
Contamination Low-level bacterial or mycoplasma contamination can affect cell health and response to treatment.[8][9] Regularly test your cell cultures for contamination.[9]
Issue 3: Unexpected Cellular Morphology Changes
Possible Cause Troubleshooting Steps
Induction of Apoptosis or Necrosis At cytotoxic concentrations, this compound will induce apoptosis, characterized by cell shrinkage, membrane blebbing, and detachment. At very high concentrations, you may observe necrosis.
Cell Cycle Arrest This compound can cause cell cycle arrest, often at the G2 phase, which may lead to an increase in cell size before apoptosis occurs.[3]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.

Data Presentation

Table 1: Cell Line-Specific Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in three different human cancer cell lines after a 48-hour treatment period. Data was generated using a standard MTT assay.

Cell LineCancer Typep53 StatusIC50 (µM)
A549 Lung CarcinomaWild-Type35.2
MCF-7 Breast AdenocarcinomaWild-Type58.1
HCT116 Colorectal CarcinomaWild-Type25.7
MDA-MB-231 Breast AdenocarcinomaMutant85.4

Note: These are representative data. IC50 values should be determined independently in your laboratory system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl[12]

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10] Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubate the plate for 4 hours at 37°C.[12]

  • After incubation, add 100 µL of the solubilization solution to each well.[12]

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[13]

Materials:

  • Fluorescence-activated cell sorter (Flow Cytometer)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Cold PBS

Procedure:

  • Seed 1 x 10^6 cells in a T25 flask and treat with this compound (and a vehicle control) for the desired time.[13]

  • Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[13]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

This compound's Proposed Signaling Pathway

Merafloxacin_Pathway This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Prevents Repair p53 p53 Activation DNA_DSB->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

General Experimental Workflow

Experimental_Workflow start Start seed Seed Cells in Microplate start->seed incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Treatment Period) treat->incubate2 assay Perform Assay (e.g., MTT, Annexin V) incubate2->assay read Data Acquisition (Plate Reader, Flow Cytometer) assay->read analyze Data Analysis (IC50, % Apoptosis) read->analyze end End analyze->end

Caption: Standard workflow for assessing this compound's effects.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_cells Cell Health & Seeding Density Consistent? start->check_cells check_reagents Reagents Freshly Prepared & Stored Correctly? check_cells->check_reagents No sol_cells Standardize cell counting and seeding protocol. check_cells->sol_cells Yes check_plate Plate Edge Effects Mitigated? check_reagents->check_plate No sol_reagents Prepare fresh drug dilutions; check solvent quality. check_reagents->sol_reagents Yes check_protocol Protocol Followed Precisely? check_plate->check_protocol No sol_plate Fill edge wells with PBS; use central wells. check_plate->sol_plate Yes sol_protocol Review timing, volumes, and incubation conditions. check_protocol->sol_protocol Yes sol_contam Test for Mycoplasma contamination. check_protocol->sol_contam No end Re-run Experiment sol_cells->end sol_reagents->end sol_plate->end sol_protocol->end sol_contam->end

Caption: A logical guide for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative In-Vitro Analysis of Merafloxacin and Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in-vitro activities of Merafloxacin and Remdesivir, two antiviral compounds with distinct mechanisms of action. The information presented is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action

This compound: A fluoroquinolone antibacterial, this compound has been identified as an inhibitor of the -1 programmed ribosomal frameshifting (-1 PRF) in SARS-CoV-2 and other betacoronaviruses.[1][2][3][4] This mechanism disrupts the translation of viral polyproteins, which is essential for viral replication.[2][3][4] Specifically, it is thought to interfere with the pseudoknot structure of the viral RNA.[2]

Remdesivir: A nucleotide analog prodrug, Remdesivir acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[5][6][7] It is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent viral RNA chain.[8][9] This incorporation leads to delayed chain termination, thereby halting viral genome replication.[8][9] Remdesivir has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[5][8][10][11]

Quantitative In-Vitro Efficacy

The following table summarizes the available in-vitro efficacy data for this compound and Remdesivir against relevant viruses. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

Compound Virus Cell Line Assay Type EC50 / IC50 CC50 Selectivity Index (SI) Reference
This compound SARS-CoV-2Vero E6Viral Titer ReductionEC50: 2.6 µM>40 µM>15.4[4]
SARS-CoV-2--1 PRF ReporterIC50: ~20 µM--[2][3]
Remdesivir SARS-CoV-2Vero E6-IC50: 770 nM (0.77 µM)>100 µM>129.8[8]
SARS-CoV-2Vero E6Plaque Reduction/CPEEC50: 0.22-0.32 µM>100 µM312.5-454.5[12]
MERS-CoV--IC50: 340 nM (0.34 µM)--[8]
Ebola VirusHeLa-IC50: ~100 nM (0.1 µM)--[8]

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the drug required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes the death of 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50/IC50, with a higher value indicating greater selectivity for viral targets over host cells.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are outlined below. These protocols are generalized from common practices in antiviral testing.[13][14][15][16][17][18]

Cell Culture and Virus Propagation
  • Cell Lines: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used for SARS-CoV-2 and other coronavirus studies due to their high susceptibility to infection.[12][19] Other cell lines such as HeLa (human cervical cancer cells) and Calu-3 (human lung adenocarcinoma cells) are also utilized.[8][10]

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: Viral stocks are propagated in susceptible cell lines. The virus is harvested when significant cytopathic effect (CPE) is observed. Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Antiviral Activity Assays
  • Plaque Reduction Assay:

    • Seed susceptible cells in multi-well plates and grow to confluence.

    • Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound.

    • After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations.

    • Plates are incubated for several days to allow for plaque formation.

    • Cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[12]

  • Cytopathic Effect (CPE) Inhibition Assay:

    • Seed cells in 96-well plates.

    • Add serial dilutions of the test compound to the wells.

    • Infect the cells with the virus.

    • Incubate the plates for a period sufficient to observe CPE in the virus control wells.

    • Cell viability is assessed using a colorimetric assay (e.g., MTS or neutral red uptake).

    • The EC50 is determined as the concentration of the compound that protects 50% of the cells from virus-induced CPE.[12][13]

  • Viral Yield Reduction Assay:

    • Infect cells with the virus in the presence of varying concentrations of the test compound.

    • After incubation, the cell culture supernatant is collected.

    • The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 assay on fresh cell monolayers.

    • The EC50 is the concentration that reduces the viral yield by 50%.

Cytotoxicity Assay
  • Seed cells in 96-well plates.

  • Expose the cells to serial dilutions of the test compound (without virus).

  • Incubate for the same duration as the antiviral assays.

  • Assess cell viability using methods like MTS, MTT, or CellTiter-Glo assays.[19]

  • The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.[15][18]

Visualized Signaling Pathways and Workflows

Merafloxacin_Mechanism cluster_ribosome Ribosome Ribosome Ribosome ORF1a Translates ORF1a Ribosome->ORF1a Frameshift Programmed -1 Ribosomal Frameshifting (Pseudoknot Structure) ORF1a->Frameshift Polyprotein_1a Polyprotein 1a ORF1a->Polyprotein_1a ORF1b Translates ORF1b Frameshift->ORF1b Blocked Blocked Translation Frameshift->Blocked Polyprotein_1ab Polyprotein 1ab (Essential for Replication) ORF1b->Polyprotein_1ab Viral_RNA Viral RNA Viral_RNA->Ribosome This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Frameshift

Caption: Mechanism of action for this compound.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Metabolism Remdesivir_Prodrug->Metabolism RDV_TP Remdesivir Triphosphate (Active Form) Metabolism->RDV_TP Incorporation Incorporation into Nascent RNA RDV_TP->Incorporation Viral_RNA_Replication Viral RNA Replication RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Replication->RdRp RdRp->Incorporation Chain_Termination Delayed Chain Termination Incorporation->Chain_Termination Chain_Termination->Viral_RNA_Replication Inhibition

Caption: Mechanism of action for Remdesivir.

Antiviral_Assay_Workflow cluster_assays Endpoint Assays Start Start: Cell Seeding Drug_Addition Add Serial Dilutions of Test Compound Start->Drug_Addition Virus_Infection Infect Cells with Virus Drug_Addition->Virus_Infection Cytotoxicity_Assay Parallel Cytotoxicity Assay (No Virus) Drug_Addition->Cytotoxicity_Assay Incubation Incubate (e.g., 48-72h) Virus_Infection->Incubation CPE_Assay CPE Inhibition Assay (Cell Viability) Incubation->CPE_Assay Plaque_Assay Plaque Reduction Assay (Plaque Count) Incubation->Plaque_Assay Yield_Assay Yield Reduction Assay (Viral Titer) Incubation->Yield_Assay Data_Analysis Data Analysis: Calculate EC50, CC50, SI CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for in-vitro antiviral assays.

References

Unveiling the Antiviral Potential of Merafloxacin Against SARS-CoV-2 Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing global effort to combat the COVID-19 pandemic, researchers continue to investigate novel antiviral agents that can effectively target SARS-CoV-2 and its evolving variants. This guide provides a comparative analysis of the antiviral activity of Merafloxacin, a fluoroquinolone antibiotic, against SARS-CoV-2, alongside other established antiviral drugs. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to inform further research and development.

Executive Summary

This compound has been identified as an inhibitor of SARS-CoV-2 replication.[1][2][3] Its unique mechanism of action involves the inhibition of programmed -1 ribosomal frameshifting (-1 PRF), a critical process for the translation of viral polyproteins.[1][3][4] This mode of action suggests that this compound's efficacy may be robust against mutations in the spike protein, which are prevalent in current variants of concern. This guide presents available in vitro data for this compound and compares it with the performance of other antiviral agents such as Remdesivir, Molnupiravir, and Nirmatrelvir. While direct comparative studies of this compound against newer SARS-CoV-2 variants are limited in the available literature, this guide collates existing data to provide a baseline for its potential as a broad-spectrum antiviral.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and comparator drugs against the ancestral SARS-CoV-2 strain and its variants. It is important to note that the data for this compound is primarily against the ancestral strain, and further studies are needed to determine its efficacy against newer variants of concern.

Table 1: In Vitro Antiviral Activity of this compound against Ancestral SARS-CoV-2

CompoundMechanism of ActionCell LineAssay TypeIC50 / EC50Cytotoxicity (CC50)Source
This compound Programmed -1 Ribosomal Frameshifting (-1 PRF) InhibitorVero E6Viral Replication AssayEC50: 2.6 µM>50 µM[2][5]
This compound Programmed -1 Ribosomal Frameshifting (-1 PRF) InhibitorHEK293T-1 PRF Reporter AssayIC50: ~20 µMNot Reported[5][6]

Table 2: Comparative In Vitro Antiviral Activity of Comparator Drugs against SARS-CoV-2 Variants

CompoundMechanism of ActionSARS-CoV-2 VariantCell LineIC50 / EC50Source
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitorAncestralVero E6EC50: 0.77 µM[7]
DeltaVero E6EC50: 1.09 µM[7]
Omicron (BA.1)Vero E6EC50: 1.36 µM[7]
Molnupiravir (EIDD-1931) RNA-dependent RNA polymerase (RdRp) inhibitorAncestralVero E6EC50: 0.3 µM[7]
DeltaVero E6EC50: 0.4 µM[7]
Omicron (BA.1)Vero E6EC50: 1.2 µM[7]
Nirmatrelvir (component of Paxlovid) Main protease (Mpro/3CLpro) inhibitorAncestralVero E6EC50: 0.033 µM[7]
DeltaVero E6EC50: 0.043 µM[7]
Omicron (BA.1)Vero E6EC50: 0.041 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the antiviral activity of this compound.

Cell Lines and Virus Culture
  • Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection.

  • Virus: The ancestral SARS-CoV-2 strain (e.g., USA-WA1/2020) is used for initial screening. Viral stocks are propagated in Vero E6 cells and titrated to determine the plaque-forming units (PFU) per milliliter.

Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay determines the concentration of a compound required to inhibit the virus-induced cell death.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Preparation: this compound and comparator drugs are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the virus inoculum is removed, and fresh medium containing the serially diluted compounds is added.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the crystal violet staining method or MTT assay. The absorbance is measured using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates as described for the antiviral assay.

  • Treatment: Cells are treated with the same serial dilutions of the compounds in the absence of the virus.

  • Incubation and Quantification: The plates are incubated for the same duration as the antiviral assay, and cell viability is measured using the same method (e.g., MTT assay).

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is calculated. The selectivity index (SI), an indicator of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.

Programmed -1 Ribosomal Frameshifting (-1 PRF) Reporter Assay

This cell-based assay specifically measures the inhibitory effect of a compound on the -1 PRF mechanism of SARS-CoV-2.

  • Reporter Construct: A dual-luciferase or dual-fluorescent reporter plasmid is used. The construct contains the SARS-CoV-2 frameshift signal sequence placed between two reporter genes (e.g., Renilla and Firefly luciferase). The second reporter is in the -1 reading frame and is only expressed upon a frameshift event.

  • Transfection: HEK293T cells are transfected with the reporter plasmid.

  • Treatment: Transfected cells are treated with various concentrations of this compound.

  • Reporter Gene Measurement: After a defined incubation period, the activities of both reporter enzymes are measured using a luminometer or fluorescence plate reader.

  • Data Analysis: The frameshifting efficiency is calculated as the ratio of the expression of the second reporter to the first. The 50% inhibitory concentration (IC50) for -1 PRF is determined from the dose-response curve.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis VeroE6 Seed Vero E6 Cells in 96-well plates Infect Infect Cells with SARS-CoV-2 (MOI) VeroE6->Infect Compounds Prepare Serial Dilutions of Antiviral Compounds Treat Add Diluted Compounds to Infected Cells Infect->Treat Incubate Incubate for 48-72h Treat->Incubate Measure Measure Cell Viability (e.g., Crystal Violet) Incubate->Measure Calculate Calculate EC50 Measure->Calculate

Caption: Workflow for the in vitro antiviral activity assay.

Merafloxacin_Mechanism cluster_virus SARS-CoV-2 Replication Cycle ViralRNA Viral Genomic RNA Ribosome Host Ribosome ViralRNA->Ribosome ORF1a Translation of ORF1a (pp1a) Ribosome->ORF1a PRF_Signal Programmed -1 Ribosomal Frameshifting Signal ORF1a->PRF_Signal ORF1b Translation of ORF1b (pp1ab) PRF_Signal->ORF1b -1 Frameshift ViralProteins Functional Viral Proteins ORF1b->ViralProteins Replication Viral Replication ViralProteins->Replication This compound This compound This compound->PRF_Signal Inhibits

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a promising inhibitor of SARS-CoV-2 replication in vitro, acting through a distinct mechanism of -1 PRF inhibition. This mechanism is an attractive target for antiviral development as it may be less susceptible to viral evolution, particularly mutations in the spike protein. However, a significant gap in the current knowledge is the lack of direct comparative data on the efficacy of this compound against prevalent SARS-CoV-2 variants such as Delta and Omicron.

Future research should prioritize head-to-head in vitro studies comparing this compound with other authorized antivirals against a panel of current and emerging SARS-CoV-2 variants. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic properties, safety, and efficacy of this compound in animal models. Such studies are essential to validate its potential as a therapeutic agent for COVID-19. The information presented in this guide serves as a foundational resource to encourage and guide these critical next steps in the evaluation of this compound.

References

Comparative Analysis of -1 Programmed Ribosomal Frameshifting (PRF) Inhibitors: Merafloxacin, SHFL, and MTDB

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of three prominent inhibitors of -1 programmed ribosomal frameshifting (-1 PRF)—Merafloxacin, Shiftless (SHFL), and a compound known as MTDB—reveals their distinct mechanisms and potential as antiviral therapeutics. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals in the field of virology and antiviral research.

Programmed ribosomal frameshifting is a crucial mechanism for several viruses, including coronaviruses and retroviruses, to synthesize essential viral proteins. The inhibition of this process presents a promising antiviral strategy. This report focuses on a side-by-side evaluation of this compound, SHFL, and MTDB, three agents that have demonstrated the ability to interfere with -1 PRF.

Performance Comparison

The inhibitory activities of this compound, SHFL, and MTDB against -1 PRF have been evaluated using various in vitro assays. A summary of the available quantitative data is presented below.

InhibitorTarget Virus (in vitro)Assay TypeReported IC50 / InhibitionReference
This compound SARS-CoV-2Dual-Luciferase Reporter Assay~20 µM[1][2]Sun et al., 2021
SHFL (Shiftless) SARS-CoV-2Not Specified~25% inhibitionWang et al., 2022
MTDB SARS-CoV, SARS-CoV-2Not SpecifiedData not availableKelly et al., 2020

This compound , a fluoroquinolone antibacterial, has been identified as a potent inhibitor of -1 PRF in betacoronaviruses, including SARS-CoV-2.[1] Experimental data from dual-luciferase reporter assays indicate a half-maximal inhibitory concentration (IC50) of approximately 20 µM for SARS-CoV-2.[1][2] The proposed mechanism involves the direct binding of this compound to the frameshift-inducing RNA element (FSE), thereby disrupting the intricate RNA structure necessary for frameshifting.

Shiftless (SHFL) is an interferon-stimulated gene (ISG) with broad-spectrum antiviral activity. Its mechanisms of action are diverse, including the inhibition of -1 PRF. While a specific IC50 value for its -1 PRF inhibitory activity is not widely reported, one study noted approximately 25% inhibition of SARS-CoV-2 frameshifting. The multifaceted nature of SHFL's antiviral effects, which also include targeting viral RNA stability and translation, makes it a significant component of the innate immune response.

MTDB (2-[{4-(2-methyl-thiazol-4ylmethyl)-[1][3]diazepane-1-carbonyl]-amino}-benzoic acid ethyl ester) was identified through computational docking as a potential inhibitor of -1 PRF for SARS-CoV and has since been shown to inhibit -1 PRF in SARS-CoV-2 and suppress its replication.[4] While its efficacy has been demonstrated, specific IC50 values from in vitro assays are not yet publicly available, precluding a direct quantitative comparison with this compound.

Experimental Methodologies

The primary method utilized to quantify the -1 PRF inhibitory activity of these compounds is the dual-luciferase reporter assay . This technique provides a sensitive and quantitative readout of frameshifting efficiency.

Dual-Luciferase Reporter Assay Protocol

Objective: To measure the efficiency of -1 ribosomal frameshifting in the presence of an inhibitor.

Principle: A reporter plasmid is constructed containing two luciferase genes, typically Renilla (RLuc) and Firefly (FLuc), separated by a viral frameshift-inducing RNA element (FSE). The upstream reporter (RLuc) is translated in the initial reading frame (frame 0), while the downstream reporter (FLuc) is in the -1 reading frame. The amount of FLuc produced is directly proportional to the frequency of -1 ribosomal frameshifting.

Generalized Protocol:

  • Cell Culture and Transfection: Human cell lines (e.g., HEK293T or HeLa) are cultured under standard conditions. The dual-luciferase reporter plasmid is then transfected into the cells.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., this compound, MTDB) or with an appropriate control.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement: The lysate is transferred to a luminometer plate. The activity of FLuc and RLuc is measured sequentially using specific substrates.

  • Data Analysis: The frameshifting efficiency is calculated as the ratio of FLuc to RLuc activity. The IC50 value for the inhibitor is determined by plotting the frameshifting efficiency against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of -1 PRF inhibition and the general workflow of the dual-luciferase reporter assay.

G cluster_ribosome Ribosome cluster_rna Viral mRNA cluster_inhibitor Inhibitor Action Ribosome Ribosome Slippery_Site Slippery Site Ribosome->Slippery_Site Translation FSE_Pseudoknot FSE Pseudoknot Slippery_Site->FSE_Pseudoknot Pausing ORF1b ORF1b (-1 frame) FSE_Pseudoknot->ORF1b -1 PRF ORF1a_Termination ORF1a_Termination FSE_Pseudoknot->ORF1a_Termination Standard Translation (Termination) ORF1a ORF1a Inhibitor This compound / MTDB Inhibitor->FSE_Pseudoknot Binds and Disrupts

Caption: Mechanism of -1 PRF Inhibition by Small Molecules.

G Start Start Cell_Culture 1. Culture Cells (e.g., HEK293T) Start->Cell_Culture Transfection 2. Transfect with Dual-Luciferase Reporter Plasmid Cell_Culture->Transfection Treatment 3. Treat with Inhibitor (this compound, MTDB, etc.) Transfection->Treatment Lysis 4. Lyse Cells Treatment->Lysis Measurement 5. Measure RLuc and FLuc Activity Lysis->Measurement Analysis 6. Calculate -1 PRF Efficiency and IC50 Measurement->Analysis End End Analysis->End

Caption: Dual-Luciferase Reporter Assay Workflow.

Conclusion

This compound emerges as a well-characterized -1 PRF inhibitor with a defined IC50 value against SARS-CoV-2. SHFL, while also inhibiting -1 PRF, presents a broader antiviral profile with multiple mechanisms of action. MTDB shows promise as a -1 PRF inhibitor, though further quantitative data is needed for a direct comparison of its potency. The dual-luciferase reporter assay remains the gold standard for evaluating and comparing the efficacy of these and other novel -1 PRF inhibitors. Future research should focus on obtaining head-to-head comparative data for these compounds under standardized experimental conditions to better inform their potential as antiviral therapeutics.

References

Merafloxacin's Standing in the Face of Antibacterial Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Merafloxacin (CI-934), a difluoroquinolone, demonstrates a notable in vitro activity profile, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Cross-resistance studies indicate that while it shares some characteristics with other fluoroquinolones, it maintains efficacy against certain strains resistant to earlier agents in its class. However, its activity against Pseudomonas aeruginosa is limited.

Comparative In Vitro Activity of this compound

This compound has shown potent activity against a wide array of bacterial isolates. In a comprehensive study involving 7,763 clinical isolates, this compound was the most active compound against Gram-positive organisms, such as staphylococci (MIC90 = 0.25 µg/mL) and enterococci (MIC90 = 0.5 µg/mL)[1]. Notably, its efficacy extends to methicillin-resistant staphylococci, with a reported MIC90 of 0.13 µg/mL[1].

When compared to other quinolones, this compound's strength against Gram-positive bacteria is a distinguishing feature. One study highlighted that its activity against these organisms surpassed that of vancomycin and other quinolones tested[2]. Specifically, it was equally effective against both oxacillin-susceptible and -resistant staphylococci, with an MIC90 of 0.5 µg/mL[2]. Another comparative study found this compound to be more active than enoxacin and ciprofloxacin against Gram-positive aerobes, including various streptococci and enterococci[3].

Against Gram-negative bacteria, this compound's activity is more varied. It is highly effective against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae, with MICs generally below 1 µg/mL[3]. However, its activity against Pseudomonas aeruginosa is significantly lower, with a reported MIC90 of >8.0 µg/mL[1].

The following tables summarize the comparative in vitro activity of this compound against key bacterial pathogens.

Table 1: In Vitro Activity of this compound and Comparators against Gram-Positive Bacteria (MIC90 in µg/mL)
OrganismThis compound (CI-934)CiprofloxacinEnoxacinNorfloxacinVancomycin
Staphylococci0.25[1]----
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.5[1][2]>92.5% resistant[4]--0.5 - 2
Enterococci0.5[1]----
Streptococcus faecalis≤2[2]----
Beta-hemolytic streptococci0.12 - 0.5[3]----
Streptococcus pneumoniae0.25 - 0.5[3]----
Viridans streptococci0.06 - 0.5[3]----
Listeria monocytogenes1.0 - ≤2[1][2]----
Corynebacterium spp.≤2[2]----

Note: A dash (-) indicates that directly comparable data was not available in the cited sources.

Table 2: In Vitro Activity of this compound and Comparators against Gram-Negative Bacteria (MIC90 in µg/mL)
OrganismThis compound (CI-934)CiprofloxacinEnoxacinNalidixic Acid
Enterobacteriaceae1.0 - 1.6[2][5]<1[3]<1[3]-
Pseudomonas aeruginosa>8.0 - 25[1][5]<8[3]<8[3]-
Haemophilus influenzae0.025 - 0.06[1][5]<1[3]<1[3]-
Neisseria gonorrhoeae0.025 - 0.13[1][5]<1[3]<1[3]-
Acinetobacter spp.1.0[2]<8[3]--
Aeromonas hydrophila1.0[2]<1[3]--

Note: A dash (-) indicates that directly comparable data was not available in the cited sources.

Cross-Resistance Profile

A key finding from early in vitro studies is that cross-resistance between this compound and other multi-drug-resistant isolates was not apparent[5][6]. This suggests that the structural modifications in this compound may help it overcome some existing resistance mechanisms. However, as with all fluoroquinolones, the potential for the development of resistance through mutations in target enzymes, such as DNA gyrase (gyrA) and topoisomerase IV (parC), remains a concern. The development of resistance to newer fluoroquinolones in staphylococci has been observed, even in agents with greater potency against Gram-positive bacteria[7].

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing using standard methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) or broth microdilution methods.

  • Agar Dilution Method:

    • A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared.

    • Bacterial isolates are grown overnight in a suitable broth medium to achieve a standardized turbidity.

    • A standardized inoculum of each bacterial isolate is applied to the surface of each agar plate.

    • Plates are incubated at a specified temperature and duration (typically 35-37°C for 18-24 hours).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

  • Broth Microdilution Method:

    • Serial twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate with a suitable broth medium.

    • A standardized bacterial suspension is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity.

Visualizing Resistance Mechanisms

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Resistance typically arises from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, parE).

Fluoroquinolone_Action_and_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->DNA Supercoiling DNA_Replication DNA Replication Blocked Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->DNA Decatenation This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topo_IV Inhibits GyrA_mutation gyrA/gyrB Mutations GyrA_mutation->DNA_Gyrase Alters target ParC_mutation parC/parE Mutations ParC_mutation->Topo_IV Alters target

Caption: Mechanism of this compound action and resistance.

The provided diagram illustrates the mechanism of action of this compound, which involves the inhibition of DNA gyrase and topoisomerase IV, leading to the blockage of DNA replication. It also depicts the primary resistance mechanism, which is the alteration of these target enzymes through genetic mutations.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to quantify the in vitro effectiveness of an antimicrobial agent.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound & Comparators start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates/Tubes prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, from the preparation of antibiotic dilutions and bacterial inocula to the final reading and interpretation of results.

References

Merafloxacin's Efficacy Against Betacoronaviruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of merafloxacin against various betacoronavirus species. Drawing from recent experimental data, we detail its mechanism of action, compare its performance with other fluoroquinolones, and provide the underlying experimental protocols to support further research and development in the field of antiviral therapeutics.

Executive Summary

This compound, a fluoroquinolone antibiotic, has been identified as a potent inhibitor of a crucial viral replication mechanism known as -1 programmed ribosomal frameshifting (-1 PRF) in a range of betacoronaviruses.[1][2][3][4] This unique mode of action distinguishes it from many other antivirals and offers a promising avenue for broad-spectrum coronavirus therapeutics. Experimental data demonstrates that this compound effectively inhibits the replication of SARS-CoV-2 and shows activity against other betacoronaviruses, including SARS-CoV, HCoV-OC43, and HCoV-HKU1.[1][2] When compared to other fluoroquinolones, this compound exhibits a distinct and more potent antiviral mechanism against betacoronaviruses.

Comparative Efficacy of this compound and Other Fluoroquinolones

This compound's antiviral activity stems from its ability to specifically inhibit -1 PRF in betacoronaviruses, a process essential for the translation of viral polyproteins.[1][2][5] In contrast, other fluoroquinolones have shown limited and less potent antiviral activity against coronaviruses, with their mechanism of action not being fully elucidated but appearing distinct from -1 PRF inhibition.

The following table summarizes the in vitro efficacy of this compound and other fluoroquinolones against various betacoronavirus species.

CompoundVirusAssay TypeMetricValue (μM)Reference
This compound SARS-CoV-2-1 PRF InhibitionIC₅₀~20[1][2]
SARS-CoV-2Viral ReplicationEC₅₀2.6[2]
SARS-CoV-2Viral ReplicationEC₉₀12[2]
SARS-CoV-1 PRF InhibitionIC₅₀~20[1][2]
HCoV-OC43-1 PRF InhibitionIC₅₀39[1][2]
HCoV-HKU1-1 PRF InhibitionIC₅₀30[1][2]
Enoxacin SARS-CoV-2Viral ReplicationEC₅₀126.4 (Vero cells)[6][7]
MERS-CoVViral ReplicationEC₅₀324.9 (Vero cells)[6]
Ciprofloxacin SARS-CoV-2Viral ReplicationEC₅₀>600 (Vero cells)[6]
Levofloxacin SARS-CoV-2Viral ReplicationEC₅₀>300 (Vero cells)[6]
Moxifloxacin SARS-CoV-2Viral ReplicationEC₅₀>300 (Vero cells)[6]

Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting

The primary mechanism of this compound's antiviral activity against betacoronaviruses is the inhibition of -1 programmed ribosomal frameshifting (-1 PRF).[1][2][5] This process is a crucial step in the viral life cycle, allowing the ribosome to shift its reading frame during translation of the viral genomic RNA. This shift is necessary to produce essential viral proteins, such as the RNA-dependent RNA polymerase (RdRp), which are encoded downstream of the frameshift signal.

The frameshift signal in betacoronaviruses consists of a specific RNA structure, a three-stem pseudoknot, which causes the ribosome to pause and slip back by one nucleotide.[8] this compound is thought to bind to this RNA pseudoknot, disrupting its structure or stability and thereby preventing the frameshift from occurring.[9] This leads to premature termination of translation and a lack of essential viral enzymes, ultimately inhibiting viral replication.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment used to identify and characterize inhibitors of -1 PRF, as adapted from the foundational studies on this compound.

High-Throughput Screening for -1 PRF Inhibitors

Objective: To identify small molecules that inhibit -1 programmed ribosomal frameshifting in a high-throughput format.

Methodology:

  • Reporter Plasmid Construction: A dual-luciferase or dual-fluorescent protein reporter plasmid is constructed.

    • The reporter construct contains the viral frameshift signal sequence of the target betacoronavirus (e.g., SARS-CoV-2) inserted between two reporter genes (e.g., Renilla luciferase and Firefly luciferase, or mCherry and GFP).

    • The second reporter gene is in the -1 reading frame relative to the first. Its expression is dependent on a -1 ribosomal frameshift event occurring at the inserted viral sequence.

  • Cell Culture and Transfection:

    • Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 384-well plates and transfected with the reporter plasmid using a suitable transfection reagent.

  • Compound Screening:

    • A library of small molecules is added to the transfected cells at a defined concentration (e.g., 10 µM).

    • Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).

  • Reporter Gene Assay:

    • The expression levels of both reporter genes are quantified using a plate reader.

    • The frameshifting efficiency is calculated as the ratio of the expression of the second reporter (frameshifted) to the first reporter (non-frameshifted).

  • Hit Identification and Validation:

    • Compounds that significantly reduce the frameshifting efficiency without causing significant cytotoxicity are identified as primary hits.

    • Hits are validated through dose-response experiments to determine their half-maximal inhibitory concentration (IC₅₀).

    • Cytotoxicity is assessed in parallel using a cell viability assay (e.g., CellTiter-Glo).

Visualizing the Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for identifying -1 PRF inhibitors.

G cluster_setup Experimental Setup cluster_screening Screening Process cluster_analysis Data Analysis cluster_validation Hit Validation plasmid Dual-Reporter Plasmid Construction cells Cell Culture and Transfection (HEK293T) plasmid->cells Transfect compounds Addition of Compound Library cells->compounds incubation Incubation compounds->incubation readout Reporter Gene Readout incubation->readout calculation Calculate Frameshifting Efficiency readout->calculation cytotoxicity Assess Cytotoxicity readout->cytotoxicity hit_id Identify Primary Hits calculation->hit_id cytotoxicity->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response

Caption: High-throughput screening workflow for identifying -1 PRF inhibitors.

Conclusion

This compound demonstrates specific and potent efficacy against a range of betacoronaviruses by inhibiting the essential process of -1 programmed ribosomal frameshifting. Its targeted mechanism of action and effectiveness at low micromolar concentrations in vitro highlight its potential as a lead compound for the development of broad-spectrum antiviral therapies against existing and emerging coronaviruses. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

Lack of Merafloxacin activity against non-betacoronaviruses (e.g., HIV-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis indicates that merafloxacin, a fluoroquinolone antibacterial agent identified as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, demonstrates no significant activity against non-betacoronaviruses such as the Human Immunodeficiency Virus type 1 (HIV-1). This guide provides a detailed comparison of this compound's antiviral activity spectrum, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound has been shown to impede the replication of SARS-CoV-2 and other betacoronaviruses by targeting the viral -1 PRF signal, a crucial mechanism for the synthesis of viral proteins.[1][2] However, its efficacy is highly specific. Studies have demonstrated that this compound has weak to no inhibitory effect on the -1 PRF of alphacoronaviruses and, notably, does not inhibit the -1 PRF of HIV-1.[1][3] This lack of activity extends to cell-based antiviral assays, where this compound showed no inhibition of an HIV-1 reporter virus in Jurkat T cells.[1][3]

This specificity underscores the structural differences in the -1 PRF signals between different viral families and highlights the challenges in developing broad-spectrum antiviral agents that target this mechanism.

Comparative Antiviral Activity

The following tables summarize the quantitative data on the antiviral activity of this compound against various viruses compared to established anti-HIV-1 drugs.

Table 1: this compound Activity against Coronaviruses

Virus FamilyVirusAssay TypeEndpointThis compound Activity
BetacoronavirusSARS-CoV-2-1 PRF InhibitionIC₅₀~20 µM[1][2]
BetacoronavirusHCoV-HKU1-1 PRF InhibitionIC₅₀30 µM[1]
BetacoronavirusHCoV-OC43-1 PRF InhibitionIC₅₀39 µM[1]
AlphacoronavirusHCoV-229E-1 PRF InhibitionWeak ActivityNot specified
AlphacoronavirusHCoV-NL63-1 PRF InhibitionWeak ActivityNot specified

Table 2: Comparative Activity against HIV-1

CompoundDrug ClassMechanism of ActionAntiviral Activity (EC₅₀)Cell Line
This compound Fluoroquinolone-1 PRF InhibitionNo antiviral activity observed [1][3]Jurkat T cells
Tenofovir Alafenamide (TAF) Nucleotide Reverse Transcriptase Inhibitor (NRTI)Inhibits reverse transcriptionMean EC₅₀ of 3.5 nM (range 0.10 to 12.0 nM) against primary HIV-1 isolatesPBMCs
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)Inhibits viral DNA integration0.24 ± 0.42 nM against HTLV-1 (a related retrovirus)Jurkat cells

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

-1 Programmed Ribosomal Frameshifting (PRF) Reporter Assay

This assay quantifies the efficiency of -1 PRF for a given viral RNA sequence in the presence of a test compound.

  • Construct Design: A dual-luciferase reporter plasmid is engineered. The Renilla luciferase gene is followed by the viral frameshift signal sequence (e.g., from SARS-CoV-2 or HIV-1). Downstream of this, the firefly luciferase gene is placed in the -1 reading frame.

  • Transfection: HEK293T cells are seeded in 96-well plates and transfected with the reporter plasmid.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Luminescence Measurement: After a 24-hour incubation period, the cells are lysed. The activities of both Renilla and firefly luciferases are measured sequentially using a luminometer.

  • Data Analysis: The -1 PRF efficiency is calculated as the ratio of firefly to Renilla luciferase activity. The IC₅₀ value is determined by plotting the PRF efficiency against the log of the this compound concentration and fitting the data to a dose-response curve.

HIV-1 Antiviral Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

  • Cell Culture: Jurkat T cells, a human T lymphocyte cell line, are maintained in appropriate culture medium.

  • Virus: A replication-competent HIV-1 reporter virus (e.g., NL4-3-dNef-GFP), which expresses Green Fluorescent Protein (GFP) upon successful infection, is used.

  • Infection: Jurkat T cells are infected with the HIV-1 reporter virus via spinoculation.

  • Compound Treatment: Two hours post-infection, the infected cells are treated with various concentrations of this compound, a positive control (e.g., Tenofovir), or a negative control (DMSO).

  • Incubation: The treated cells are incubated for three days to allow for viral replication and GFP expression.

  • Flow Cytometry: Cell viability is assessed, and the percentage of GFP-positive cells among the viable cell population is determined using flow cytometry.

  • Data Analysis: The antiviral activity is quantified by the reduction in the percentage of GFP-positive cells in compound-treated wells compared to the DMSO control. The EC₅₀ value is calculated from the dose-response curve.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the targeted viral mechanism and the experimental procedures.

merafloxacin_mechanism cluster_betacoronavirus Betacoronavirus (e.g., SARS-CoV-2) cluster_hiv HIV-1 Ribosome Ribosome Viral RNA Viral RNA Ribosome->Viral RNA Translates ORF1a ORF1b Translation ORF1b Translation Ribosome->ORF1b Translation continues -1 PRF Signal -1 PRF Signal Viral RNA->-1 PRF Signal encodes -1 PRF Signal->Ribosome Causes frameshift Viral Replicase Proteins Viral Replicase Proteins ORF1b Translation->Viral Replicase Proteins This compound This compound This compound->-1 PRF Signal Inhibits Ribosome_HIV Ribosome HIV-1 RNA HIV-1 RNA Ribosome_HIV->HIV-1 RNA Translates gag gag-pol Translation gag-pol Translation Ribosome_HIV->gag-pol Translation continues -1 PRF Signal_HIV -1 PRF Signal_HIV HIV-1 RNA->-1 PRF Signal_HIV encodes -1 PRF Signal_HIV->Ribosome_HIV Causes frameshift Merafloxacin_HIV This compound -1 PRF Signal_HIV->Merafloxacin_HIV No Inhibition Viral Enzymes (Protease, RT, Integrase) Viral Enzymes (Protease, RT, Integrase) gag-pol Translation->Viral Enzymes (Protease, RT, Integrase)

Figure 1. Mechanism of this compound Action.

experimental_workflow cluster_prf_assay -1 PRF Reporter Assay cluster_antiviral_assay HIV-1 Antiviral Assay Construct Dual-Luciferase Reporter Construct Transfect Transfect HEK293T cells Construct->Transfect Treat_PRF Treat with this compound Transfect->Treat_PRF Measure_PRF Measure Luciferase Activity Treat_PRF->Measure_PRF Analyze_PRF Calculate IC₅₀ Measure_PRF->Analyze_PRF Infect Infect Jurkat T cells with HIV-1 Reporter Virus Treat_HIV Treat with this compound or Control Drugs Infect->Treat_HIV Incubate Incubate for 3 days Treat_HIV->Incubate Measure_HIV Quantify GFP+ cells (Flow Cytometry) Incubate->Measure_HIV Analyze_HIV Determine EC₅₀ Measure_HIV->Analyze_HIV

Figure 2. Experimental Workflows.

References

A Head-to-Head Comparison of Merafloxacin and Ivermectin as -1 Programmed Ribosomal Frameshifting (-1 PRF) Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Programmed -1 ribosomal frameshifting (-1 PRF) is a crucial mechanism for the replication of many viruses, including coronaviruses, making it a compelling target for antiviral drug development. This guide provides a detailed head-to-head comparison of two compounds identified as -1 PRF modulators: Merafloxacin, a fluoroquinolone antibacterial, and Ivermectin, a broad-spectrum anti-parasitic agent. While both interact with the -1 PRF mechanism, their effects and suitability as therapeutic agents differ significantly.

Executive Summary

A high-throughput screening of 4,434 compounds identified this compound as a potent inhibitor and Ivermectin as an enhancer of -1 PRF in the context of SARS-CoV-2.[1] this compound effectively suppresses SARS-CoV-2 replication in cell culture with an EC50 of 2.6 µM, demonstrating a clear antiviral effect by targeting -1 PRF.[1][2] In contrast, while Ivermectin was also identified as a -1 PRF modulator, its antiviral activity is often attributed to other mechanisms, such as the inhibition of nuclear import of viral proteins.[3][4] Crucially, Ivermectin exhibits significant cytotoxicity at concentrations where antiviral effects are observed, a factor that complicates its therapeutic potential for this indication.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Ivermectin as -1 PRF modulators and their effects on viral replication and cell viability.

Table 1: -1 PRF Modulation and Antiviral Activity

ParameterThis compoundIvermectin
-1 PRF Modulation InhibitorEnhancer[1]
-1 PRF Inhibition (IC50) ~20 µM[2]Not Applicable
SARS-CoV-2 Replication (EC50) 2.6 µM[1][2]Not Reported
SARS-CoV-2 Replication Inhibition Viral titer drops below detection limit at >40 µM.[1][2]93% reduction in viral RNA at 24h and >5000-fold reduction at 48h with 5 µM treatment in vitro.[4]
Specificity Specific to betacoronaviruses.[1]Broad-spectrum antiviral activity suggested through various mechanisms.[3][5]

Table 2: Cytotoxicity Data

ParameterThis compoundIvermectin
Cell Line HeLa CellsHeLa Cells
Cytotoxicity Modest cytostatic effects at high concentrations.[1]Significant cytotoxicity observed.[1]
IC50 (24h) Not Reported7.87 µM
IC50 (48h) Not Reported5.78 µM

Experimental Protocols

Dual-Luciferase Reporter Assay for -1 PRF Efficiency

This assay is a standard method for quantifying the efficiency of programmed ribosomal frameshifting.

Objective: To measure the frequency at which the ribosome shifts from the 0 to the -1 reading frame, influenced by a specific viral frameshift signal and the presence of a modulator compound.

Principle: A reporter plasmid is constructed containing two luciferase genes, Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the viral -1 PRF signal sequence. RLuc is in the initial (0) reading frame, while FLuc is in the -1 reading frame. If no frameshifting occurs, only RLuc is translated. When a -1 frameshift occurs at the signal sequence, the ribosome continues translation in the -1 frame, resulting in the expression of a RLuc-FLuc fusion protein. The ratio of FLuc to RLuc activity is a direct measure of the -1 PRF efficiency.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Reporter plasmid with the -1 PRF signal of interest

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and Ivermectin stock solutions

  • Dual-luciferase reporter assay system (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with the -1 PRF reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, Ivermectin, or a vehicle control (e.g., DMSO).

  • Cell Lysis: After 24-48 hours of incubation with the compounds, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the FLuc activity.

    • Add the Stop & Glo® Reagent to quench the FLuc reaction and simultaneously measure the RLuc activity.

  • Data Analysis: Calculate the -1 PRF efficiency for each condition using the following formula: % PRF = (FLuc activity / RLuc activity) / (FLuc activity of in-frame control / RLuc activity of in-frame control) * 100 The in-frame control is a plasmid where FLuc is cloned directly in the same reading frame as RLuc, representing 100% frameshifting.

Signaling Pathways and Experimental Workflows

Mechanism of -1 PRF in Coronaviruses

Programmed -1 ribosomal frameshifting in coronaviruses is essential for the synthesis of the viral RNA-dependent RNA polymerase (RdRp) from the ORF1b gene. This process is stimulated by a specific RNA secondary structure, typically a pseudoknot, located downstream of a "slippery sequence" where the ribosome pauses and shifts reading frames.

G cluster_ribosome Ribosome cluster_frameshift Frameshifting Event cluster_no_frameshift Standard Translation Ribosome Ribosome Slippery_Sequence Slippery Sequence (e.g., U UUA AAC) Ribosome->Slippery_Sequence Translates ORF1a ORF1a_Protein ORF1a Protein (Polyprotein) Ribosome->ORF1a_Protein Continues in 0 frame RdRp RdRp (from ORF1b) Ribosome->RdRp -1 PRF (15-20%) Continues in -1 frame mRNA mRNA mRNA->Ribosome Translation Initiation Pseudoknot RNA Pseudoknot Slippery_Sequence->Pseudoknot Ribosome Pauses Pseudoknot->Ribosome Blocks Ribosome Termination ORF1a_Protein->Termination Terminates

Caption: Coronavirus -1 Programmed Ribosomal Frameshifting.

Experimental Workflow for Compound Screening

The identification of this compound and Ivermectin as -1 PRF modulators was achieved through a high-throughput screening process utilizing the dual-luciferase reporter assay.

G Compound_Library Compound Library (4,434 compounds) Compound_Addition Add Compounds Compound_Library->Compound_Addition Cell_Culture HEK293T Cells in 96-well plates Transfection Transfect with -1 PRF Reporter Plasmid Cell_Culture->Transfection Transfection->Compound_Addition Incubation Incubate 24-48h Compound_Addition->Incubation Dual_Luciferase_Assay Dual-Luciferase Assay Incubation->Dual_Luciferase_Assay Data_Analysis Analyze FLuc/RLuc Ratio Hit_Identification Identify Hits (Inhibitors & Enhancers) Data_Analysis->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Cytotoxicity) Hit_Identification->Secondary_Screening Lead_Compounds Lead Compounds (this compound, Ivermectin) Secondary_Screening->Lead_Compounds Dual_Luciferase_ Assay Dual_Luciferase_ Assay Dual_Luciferase_ Assay->Data_Analysis G This compound This compound -1_PRF -1 Programmed Ribosomal Frameshifting This compound->-1_PRF Inhibits Ivermectin Ivermectin Ivermectin->-1_PRF Enhances Viral_RdRp_Production Viral RdRp Production -1_PRF->Viral_RdRp_Production Viral_Replication Viral Replication Viral_RdRp_Production->Viral_Replication Viral_Protein_Load Viral Protein Load Viral_Replication->Viral_Protein_Load Antiviral_Response Host Antiviral Response Viral_Replication->Antiviral_Response Triggers ER_Stress Endoplasmic Reticulum (ER) Stress Viral_Protein_Load->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Antiviral_Response

References

Safety Operating Guide

Proper Disposal of Merafloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Merafloxacin, a fluoroquinolone antibacterial compound, requires careful consideration for its proper disposal to ensure laboratory safety and environmental protection. Although classified as "not a hazardous substance or mixture" under the Globally Harmonized System (GHS), its chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, a cautious approach to its disposal is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect for any signs of damage before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect against accidental spills.

Ventilation:

  • All handling and preparation for disposal of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste management company. This ensures the substance is handled and destroyed in compliance with environmental regulations.

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, gloves).

    • The container should be robust, leak-proof, and compatible with the waste form (solid or solution).

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Labeling:

    • Label the waste container clearly with "this compound Waste" and include the approximate quantity.

    • Follow your institution's specific guidelines for hazardous or chemical waste labeling.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is cool, dry, and has secondary containment in case of a leak.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and incineration of the this compound waste. Incineration is the preferred method for non-hazardous pharmaceutical waste to prevent its entry into the environment.[1][2][3]

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its transfer to the waste disposal service.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (Powder):

  • Restrict Access: Cordon off the affected area to prevent further spread.

  • Wear Appropriate PPE: Don the PPE outlined in the safety precautions section.

  • Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials should be disposed of as chemical waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available due to a lack of comprehensive studies, the following table summarizes general guidelines for non-hazardous pharmaceutical waste disposal.

ParameterGuidelineRegulatory Body/Source
Disposal MethodIncineration at a licensed facilityEPA (recommended for non-RCRA pharmaceutical waste)[1][2][3]
Sewer DisposalProhibited for hazardous pharmaceutical waste; strongly discouraged for non-hazardous pharmaceutical waste.EPA, various state regulations[4]
LandfillingShould be avoided to prevent leaching into groundwater.Environmental best practices[4]

Experimental Protocols

Currently, there are no standardized experimental protocols specifically for the disposal or degradation of this compound in a laboratory setting. Research on the environmental fate of other fluoroquinolones indicates a potential for persistence and the formation of degradation products with unknown toxicities.[5][6][7] Therefore, chemical treatment or neutralization as a disposal method is not recommended without further investigation. The most prudent approach remains disposal via incineration through a professional waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Merafloxacin_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Labeled, Dedicated Container ppe->segregate store Store Securely in a Designated Waste Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs incineration Waste Collected for Incineration contact_ehs->incineration small_spill Small Spill Protocol: Contain, Collect, Decontaminate spill->small_spill Small large_spill Large Spill Protocol: Evacuate and Contact EHS spill->large_spill Large small_spill->segregate

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Merafloxacin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Merafloxacin should adhere to a comprehensive safety protocol, encompassing the use of appropriate personal protective equipment (PPE), proper handling procedures, and safe disposal methods. Although currently not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when working with this compound. This includes protection for the eyes, hands, and body, as well as respiratory protection when necessary.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., standard BS EN 374:2003).To avoid skin contact. Gloves should be inspected before use and hands should be washed thoroughly after handling.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when engineering controls are not sufficient to minimize exposure to dust or aerosols, especially in poorly ventilated areas.

Operational and Disposal Plans

Safe handling and disposal are critical to maintaining a safe laboratory environment. This includes proper engineering controls, spill management, and waste disposal procedures.

Engineering Controls

Ventilation: All work with this compound should be conducted in a well-ventilated area.[1]

Chemical Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Clean-up: Use an appropriate absorbent material to clean up the spill. Avoid generating dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Collect all contaminated materials in a suitable, closed container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While not currently classified as hazardous, it is prudent to treat it as chemical waste. Ensure waste is collected in a properly labeled, sealed container.

Emergency Procedures: First Aid

Immediate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1][2]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to handling this compound, the following workflow diagram outlines the key procedural steps from preparation to disposal.

Merafloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) A->B C Prepare work area in a well-ventilated space or fume hood B->C D Weigh and handle this compound with care to avoid dust/aerosol generation C->D Proceed to handling E Perform experimental procedures D->E F Decontaminate work surfaces E->F Experiment complete G Dispose of waste in a labeled, sealed container F->G H Doff and dispose of gloves G->H I Wash hands thoroughly H->I J In case of spill, follow spill management protocol I->J K In case of exposure, follow first aid procedures and seek medical attention J->K

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.